molecular formula C13H16BrNO4 B2668120 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid CAS No. 1396987-17-9

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Katalognummer: B2668120
CAS-Nummer: 1396987-17-9
Molekulargewicht: 330.178
InChI-Schlüssel: DMLTZDZSTIQYOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is a synthetic bromophenoxy derivative of interest in medicinal chemistry and neuroscience research. This compound is designed for investigational use in laboratory settings to study its potential biological activity and mechanism of action. Research Applications and Value Compounds with structural features similar to 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid have shown significant research value as synthetic agonists for G-protein coupled receptors (GPCRs), particularly the orphan receptor GPR88 . GPR88 is a striatum-enriched GPCR that represents a promising novel target for investigating therapeutic strategies for various central nervous system disorders, including psychiatric conditions, Parkinson's disease, and substance use disorders . The molecular scaffold of this compound, incorporating a bromophenoxyacetamido group linked to a methylbutanoic acid chain, is characteristic of structures being explored in structure-activity relationship (SAR) studies to develop potent and selective receptor agonists . Potential Mechanism of Action While the specific mechanism of action for this compound requires experimental validation, research on analogous compounds suggests potential activity as an allosteric agonist at GPR88 . Similar agonists have been shown to bind to an allosteric site formed by transmembrane segments 5 and 6 of the receptor, modulating intracellular signaling through the Gαi/o protein pathway and inhibiting cAMP accumulation . The presence of the bromophenoxy moiety may contribute to receptor binding through hydrophobic interactions, while the amide linker and carboxylic acid group are likely critical for conformational stability and pharmacophore presentation . Chemical Profile The compound features a brominated phenoxy group connected through an acetamido linker to a 3-methylbutanoic acid chain. This molecular architecture is consistent with ongoing efforts to optimize drug-like properties in neuroactive compounds, including considerations for blood-brain barrier permeability and metabolic stability . Usage Note This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety precautions in accordance with institutional chemical hygiene plans.

Eigenschaften

IUPAC Name

2-[[2-(3-bromophenoxy)acetyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-5-3-4-9(14)6-10/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLTZDZSTIQYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the chemical structure of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, a complex N-acyl-L-valine derivative. N-acylated amino acids represent a pivotal class of molecules in medicinal chemistry, often serving as key intermediates or bioactive compounds themselves. This document delineates the molecule's precise chemical structure, proposes a robust and detailed synthetic pathway, and offers an in-depth analysis of its expected spectroscopic characteristics. Furthermore, we explore the potential biological significance and applications of this compound, drawing insights from the well-documented activities of its core structural motifs: the bromophenoxy group and the L-valine scaffold. This guide is intended for researchers and professionals in drug discovery and chemical biology, providing the foundational knowledge required for the synthesis, characterization, and strategic application of this compound in research and development settings.

Chemical Identity and Structural Elucidation

The compound, 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, is a chiral molecule built upon the L-valine amino acid backbone. The amine group of L-valine is functionalized with a 2-(3-bromophenoxy)acetyl moiety, forming a stable amide linkage. This structure combines the steric bulk of the isopropyl group from valine with the electronically distinct bromophenoxy group, suggesting potential for specific molecular interactions in a biological context.

Key Identifiers:

IdentifierValue
IUPAC Name (2S)-2-[2-(3-bromophenoxy)acetamido]-3-methylbutanoic acid
CAS Number 474879-05-5[1]
Molecular Formula C₁₃H₁₆BrNO₄
Molecular Weight 346.18 g/mol
Canonical SMILES CC(C)C(C(=O)O)NC(=O)COC1=CC(=CC=C1)Br
Molecular Structure

The structural architecture is defined by a central chiral carbon derived from L-valine, ensuring a specific three-dimensional orientation of its substituents.

workflow cluster_0 Stage 1: Starting Material Preparation cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Deprotection A 2-(3-Bromophenoxy)acetic Acid D Protected Intermediate: Methyl (2S)-2-[2-(3-bromophenoxy) acetamido]-3-methylbutanoate A->D Amide Coupling (EDC, HOBt, DIPEA, DMF) B L-Valine C L-Valine Methyl Ester HCl B->C Esterification (MeOH, SOCl₂) C->D Amide Coupling (EDC, HOBt, DIPEA, DMF) E Final Product: 2-(2-(3-Bromophenoxy)acetamido) -3-methylbutanoic acid D->E Saponification (LiOH, THF/H₂O)

Caption: Proposed synthetic workflow diagram.

Detailed Experimental Protocol

Stage 1: Synthesis of L-Valine Methyl Ester Hydrochloride

  • Suspend L-valine (1.0 equiv) in anhydrous methanol (approx. 10 mL per gram of valine) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 equiv) dropwise to the stirred suspension over 30 minutes. [2][3]4. Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield L-valine methyl ester hydrochloride as a white solid. The product is typically used without further purification.

Stage 2: EDC/HOBt Coupling

  • To a round-bottom flask, add 2-(3-bromophenoxy)acetic acid (1.0 equiv), L-valine methyl ester hydrochloride (1.0 equiv), and HOBt (1.1 equiv).

  • Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) (approx. 15 mL per gram of acid).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise to neutralize the hydrochloride salt and act as a base.

  • Add EDC hydrochloride (1.2 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Stage 3: Saponification

  • Dissolve the purified methyl ester intermediate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH) (1.5 equiv).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid.

Spectroscopic and Physicochemical Characterization

Characterization of the final compound is essential to confirm its identity and purity. The following data are predicted based on the known spectral properties of its constituent functional groups.

Predicted Physicochemical Properties:

PropertyPredicted ValueNotes
Appearance White to off-white solidTypical for N-acyl amino acids
Melting Point 145-155 °CEstimated based on similar structures
LogP 2.8 ± 0.5Calculated estimate; indicates moderate lipophilicity
pKa 3.9 ± 0.3Primarily due to the carboxylic acid group
Spectroscopic Analysis
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 (s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.3-8.5 (d, 1H): Amide proton (-NH-), coupled to the α-proton of valine.

    • δ 7.1-7.4 (m, 4H): Aromatic protons of the 3-bromophenyl ring.

    • δ 4.6 (s, 2H): Methylene protons of the acetamido group (-O-CH₂-C=O).

    • δ 4.2-4.3 (dd, 1H): α-proton of the valine moiety, coupled to the amide proton and the β-proton.

    • δ 2.1-2.2 (m, 1H): β-proton of the valine moiety.

    • δ 0.9 (d, 6H): Two diastereotopic methyl groups of the isopropyl moiety.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 173-174: Carboxylic acid carbonyl carbon.

    • δ 168-169: Amide carbonyl carbon.

    • δ 158-159: Aromatic carbon attached to the ether oxygen.

    • δ 120-135: Aromatic carbons, including the carbon attached to bromine (~122 ppm).

    • δ 67-68: Methylene carbon of the acetamido group (-O-CH₂-C=O).

    • δ 58-59: α-carbon of the valine moiety.

    • δ 30-31: β-carbon of the valine moiety.

    • δ 18-20: Methyl carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3250-3350 (broad): N-H stretching of the amide and O-H stretching of the carboxylic acid.

    • 2800-3000: C-H stretching of aliphatic groups.

    • ~1720: C=O stretching of the carboxylic acid.

    • ~1650: C=O stretching of the amide (Amide I band).

    • ~1540: N-H bending of the amide (Amide II band).

    • ~1240: C-O stretching of the aryl ether.

    • ~1100: C-O stretching of the carboxylic acid.

  • Mass Spectrometry (ESI-MS):

    • [M-H]⁻: Calculated for C₁₃H₁₅BrNO₄⁻: 344.02, 346.02 (characteristic isotopic pattern for bromine).

    • [M+H]⁺: Calculated for C₁₃H₁₇BrNO₄⁺: 346.04, 348.04.

Potential Applications and Biological Context

While specific biological data for 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is not extensively published, the structural motifs present suggest several avenues for investigation in drug discovery.

  • Anticancer and Anti-inflammatory Agents: Phenoxy acetamide derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and analgesic effects. [4][5]The bromophenyl moiety is a common feature in bioactive compounds and can enhance binding affinity through halogen bonding or by modifying the electronic properties of the molecule.

  • Enzyme Inhibitors: N-acylated amino acids are frequently designed as mimics of peptide substrates to inhibit enzymes, particularly proteases. The valine component could target the S1 or S2 pockets of certain proteases, while the bromophenoxy group could provide additional interactions within the binding site.

  • P2Y₁₄R Antagonists: Recently, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide was identified as a potent antagonist of the P2Y₁₄ receptor, a target for treating inflammatory conditions like gout. [6]This highlights the potential for bromophenoxy acetamide scaffolds in modulating purinergic signaling pathways.

Proposed Research Workflow

For drug development professionals, a logical next step would be to screen this compound against a panel of relevant biological targets.

screening A Synthesized Compound (Purity >95%) B Primary Screening: Enzyme Inhibition Assays (e.g., Proteases, Kinases) A->B C Primary Screening: Receptor Binding Assays (e.g., GPCRs like P2Y₁₄) A->C D Cell-Based Assays: Cytotoxicity (e.g., MTT Assay) Anti-inflammatory (e.g., NO/Cytokine release) B->D C->D E Hit Identification (Compounds showing significant activity) D->E F Lead Optimization: Structure-Activity Relationship (SAR) Studies E->F

Caption: High-level workflow for biological evaluation.

Conclusion

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is a well-defined chiral molecule with significant potential as a research tool or a lead compound in drug discovery. Its synthesis is achievable through established and reliable amide coupling methodologies that preserve its stereochemical integrity. The combination of a bromophenoxy head group and an L-valine tail provides a unique chemical architecture ripe for biological exploration. This guide provides the necessary technical foundation for its synthesis, characterization, and strategic deployment in research programs targeting cancer, inflammation, and other therapeutic areas.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 680242. Available at: [Link]

  • CasNo. (n.d.). 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Available at: [Link]

  • Gherasim, C., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(11), 3293. Available at: [Link]

  • PubChem. (n.d.). N-Acetyl-L-valine. Retrieved from [Link]

  • Al-Ostoot, F. H., Zabiulla, Salah, S., & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(8), 1859-1881. Available at: [Link]

  • Zou, Y., et al. (2012). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o135. Available at: [Link]

  • Google Patents. (2010). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
  • Patsnap. (n.d.). Preparation method of L-valine methyl ester hydrochloride.
  • An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Organic Preparations and Procedures International, 41(4), 349-353. Available at: [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the in vitro characterization of the novel compound 2-(2-(3-bromophenoxy)acetamido)-3-methylbutanoic acid. Given the absence of established biological data for this specific molecule, this document serves as a roadmap for its initial investigation. By leveraging our understanding of its core structural motifs—an N-acyl amino acid and a bromophenoxy group—we will propose a series of targeted experiments to systematically uncover its mechanism of action. This guide provides not only the theoretical framework for this investigation but also detailed, field-proven protocols and data interpretation strategies to empower researchers in their quest to define the biological activity of this compound.

Introduction: Deconstructing the Molecule to Predict its Function

The chemical structure of 2-(2-(3-bromophenoxy)acetamido)-3-methylbutanoic acid presents two key regions of interest for biological activity: the N-acyl amino acid moiety and the bromophenoxy group. N-acyl amino acids are a known class of endogenous signaling molecules with a wide range of activities, including modulation of G-protein coupled receptors (GPCRs) and ion channels.[1][2][3] The phenoxyacetic acid scaffold and its derivatives have been explored for a diverse array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.[4] The presence of a bromine atom on the phenyl ring can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Based on these structural components, we can formulate several primary hypotheses for the mechanism of action of 2-(2-(3-bromophenoxy)acetamido)-3-methylbutanoic acid:

  • Hypothesis 1: Modulation of Cell Signaling Pathways: The compound may act as a ligand for cell surface receptors or intracellular signaling proteins, triggering downstream cellular responses.

  • Hypothesis 2: Enzyme Inhibition: The molecule could function as an inhibitor of one or more enzymes, disrupting key metabolic or signaling cascades.

  • Hypothesis 3: Cytotoxic or Antiproliferative Effects: The compound may induce cell death or inhibit cell growth, particularly in cancer cell lines.

This guide will detail the experimental workflows required to systematically test these hypotheses.

Phase 1: Foundational In Vitro Profiling

The initial phase of investigation focuses on establishing a baseline understanding of the compound's cellular effects. This involves broad-spectrum screening to identify which, if any, of our primary hypotheses hold promise.

Experimental Workflow: Initial Cellular Assays

G cluster_0 Phase 1: Foundational Profiling cluster_1 Data Analysis & Hypothesis Refinement A Compound Synthesis & QC B Cell Viability & Proliferation Assays (e.g., MTT, CellTiter-Glo) A->B Test in multiple cell lines (cancerous and non-cancerous) C Broad-Spectrum Kinase & Phosphatase Screening Panels A->C Identify potential enzyme targets D GPCR & Ion Channel Screening Panels A->D Identify potential receptor targets E Determine IC50/EC50 values B->E F Identify 'hit' targets C->F D->F G Refine primary hypotheses E->G F->G

Caption: Phase 1 Experimental Workflow for Initial Compound Profiling.

Detailed Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which can be used as an indicator of cell viability and cytotoxicity.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., MCF-10A)

  • 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Interpretation and Next Steps

The results from this initial phase will guide the subsequent investigation.

Outcome Interpretation Next Steps
Significant cytotoxicity in cancer cell lines The compound may have anticancer properties.Proceed to Phase 2 to investigate the mechanism of cell death (apoptosis vs. necrosis).
No significant cytotoxicity, but hits in kinase/GPCR screens The compound likely modulates specific signaling pathways.Proceed to Phase 3 for target validation and downstream signaling analysis.
No significant activity in any assay The compound may have a different mechanism of action not covered by these screens, or it may be inactive in these cell lines.Consider alternative assays such as those for metabolic enzymes or transporters.

Phase 2: Investigating the Mechanism of Cell Death

If the compound exhibits significant cytotoxicity, the next logical step is to determine the mode of cell death it induces.

Experimental Workflow: Apoptosis vs. Necrosis

G cluster_0 Phase 2: Mechanism of Cell Death cluster_1 Data Analysis & Conclusion A Treat cells with compound (at IC50 concentration) B Annexin V/Propidium Iodide (PI) Staining A->B C Caspase Activity Assays (e.g., Caspase-3/7, -8, -9) A->C D Mitochondrial Membrane Potential Assay (e.g., JC-1 staining) A->D E Flow Cytometry Analysis B->E F Luminescence/Fluorescence Measurement C->F D->E G Determine if apoptosis is induced E->G F->G

Caption: Phase 2 Experimental Workflow for Investigating Cell Death Mechanisms.

Detailed Protocol: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cells treated with 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Phase 3: Target Identification and Pathway Analysis

If the initial screens suggest a specific molecular target, such as a kinase or GPCR, this phase focuses on validating this interaction and elucidating the downstream signaling effects.

Experimental Workflow: Target Validation and Signaling Analysis

G cluster_0 Phase 3: Target Validation & Pathway Analysis cluster_1 Mechanism of Action Elucidation A Putative Target Identified (from Phase 1 screens) B Direct Binding Assays (e.g., SPR, ITC) A->B C In Vitro Enzyme/Receptor Activity Assays A->C D Western Blotting for Downstream Signaling Proteins A->D E Quantitative PCR (qPCR) for Target Gene Expression A->E F Confirm Direct Interaction B->F G Determine Ki/Kd values C->G H Map the Signaling Pathway D->H E->H

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is a multifaceted organic molecule featuring a brominated aromatic ring, an amide linkage, and a carboxylic acid moiety derived from the amino acid valine. Its structural complexity suggests a potential for diverse chemical interactions, making a thorough understanding of its physicochemical properties crucial for its application in research and drug development. The presence of both lipophilic (bromophenyl, isobutyl) and hydrophilic (carboxylic acid, amide) groups imparts an amphipathic character to the molecule, which will significantly influence its behavior in biological and chemical systems.

This guide provides a comprehensive overview of the key physicochemical properties of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, including its predicted characteristics and detailed, field-proven experimental protocols for their determination. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for researchers.

Physicochemical Properties

A summary of the calculated and predicted physicochemical properties for 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid (CAS: 474879-05-5) is presented below. These values serve as a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₃H₁₆BrNO₄Calculated
Molecular Weight 346.18 g/mol Calculated
Predicted LogP 2.58MolPort
Predicted pKa (Acidic) 3.84MolPort
Predicted pKa (Basic) 13.78MolPort
Hydrogen Bond Donors 2MolPort
Hydrogen Bond Acceptors 4MolPort
Rotatable Bonds 6MolPort
Topological Polar Surface Area 78.4 ŲMolPort

Experimental Protocols for Physicochemical Characterization

The following section details robust experimental methodologies for the determination of key physicochemical parameters. The choice of these methods is guided by their reliability, reproducibility, and relevance in a drug discovery context.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1] This "gold standard" approach ensures that the system reaches a true thermodynamic equilibrium between the dissolved and solid states of the substance.[1][2]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1]

  • Phase Separation:

    • Following equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at a high speed to pellet the solid material, followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining particulates.[1]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard calibration curve using solutions of the compound at known concentrations to ensure accurate quantification.[1]

    • The solubility is reported in units of mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • Extended Equilibration Time: A 24-72 hour incubation period is necessary to ensure that the dissolution and precipitation rates have reached a steady state, reflecting the true thermodynamic solubility.[1]

  • Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature is critical for reproducibility.

  • HPLC-based Quantification: HPLC provides high sensitivity and specificity, allowing for accurate measurement of the compound's concentration, even at low solubility levels, and can separate the parent compound from any potential degradants or impurities.[1]

Lipophilicity Determination (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3] The partition coefficient (LogP for non-ionizable compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is a measure of this property. Given the presence of a carboxylic acid, determining the LogD at a physiological pH of 7.4 is highly relevant.

Methodology (Shake-Flask Method):

  • System Preparation:

    • Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate both phases by mixing them vigorously and then allowing them to separate completely.

    • Prepare a stock solution of the test compound in the aqueous buffer.

  • Partitioning:

    • Add a known volume of the compound's aqueous stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.

    • Agitate the mixture for a sufficient time (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.[4]

  • Phase Separation and Quantification:

    • Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

    • Carefully sample a precise volume from each phase.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV or LC-MS.[4]

  • Calculation:

    • The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[3]

Causality Behind Experimental Choices:

  • n-Octanol as the Organic Phase: n-Octanol is widely used as a surrogate for biological membranes due to its amphipathic nature, containing both a polar hydroxyl group and a nonpolar alkyl chain.

  • Use of Pre-saturated Solvents: This prevents volume changes in the two phases during the experiment due to the mutual miscibility of water and n-octanol.

  • LogD vs. LogP: For an ionizable compound like this one, LogD provides a more physiologically relevant measure of lipophilicity as it accounts for the partitioning of both the ionized and non-ionized forms at a specific pH.[4]

pKa Determination (Potentiometric Titration)

The ionization constant (pKa) is a measure of the strength of an acid or base and is a critical determinant of a compound's solubility, lipophilicity, and interaction with biological targets.[5] Potentiometric titration is a highly accurate method for pKa determination.[6]

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the compound in a solution of constant ionic strength (e.g., using 0.15 M KCl) to a final concentration of approximately 1 mM.[6]

    • To determine the acidic pKa of the carboxylic acid, the solution is often made acidic (e.g., to pH 2) with a standard HCl solution.[6]

  • Titration:

    • Immerse a calibrated pH electrode into the stirred solution.

    • Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) and record the pH after each addition, ensuring the reading is stable.[6]

  • Data Analysis:

    • Plot the pH as a function of the volume of titrant added.

    • The pKa can be determined from the inflection point of the resulting titration curve. Specifically, the pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.[6]

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination.[6]

  • Calibrated pH Electrode: The accuracy of the potentiometric method is directly dependent on the precise measurement of pH.

  • Multiple Titrations: Performing the titration in triplicate or more ensures the reliability and reproducibility of the determined pKa value.[6]

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_solubility Aqueous Solubility cluster_logd Lipophilicity (LogD) cluster_pka pKa Determination sol_start Add Excess Solid to Buffer sol_equilibrate Equilibrate (24-72h) at Constant Temp sol_start->sol_equilibrate sol_separate Centrifuge & Filter sol_equilibrate->sol_separate sol_analyze Analyze Filtrate by HPLC sol_separate->sol_analyze sol_quantify Quantify vs. Cal Curve sol_analyze->sol_quantify logd_start Prepare Pre-saturated n-Octanol/Buffer logd_partition Add Compound & Equilibrate logd_start->logd_partition logd_separate Centrifuge to Separate Phases logd_partition->logd_separate logd_analyze Analyze Both Phases by HPLC logd_separate->logd_analyze logd_calculate Calculate LogD Ratio logd_analyze->logd_calculate pka_start Dissolve Compound in Constant Ionic Strength Solution pka_titrate Titrate with Acid/Base pka_start->pka_titrate pka_monitor Monitor pH pka_titrate->pka_monitor pka_plot Plot pH vs. Titrant Volume pka_monitor->pka_plot pka_determine Determine pKa from Inflection Point pka_plot->pka_determine compound 2-(2-(3-Bromophenoxy)acetamido) -3-methylbutanoic acid compound->sol_start compound->logd_start compound->pka_start

Caption: Workflow for experimental determination of key physicochemical properties.

References

Sources

A Technical Guide to the Molecular Weight and Exact Mass of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel chemical entities is a foundational requirement for advancing any development pipeline. The molecule 2-(2-(3-bromophenoxy)acetamido)-3-methylbutanoic acid, a substituted amino acid derivative, represents a class of compounds with significant potential as intermediates or active agents. Its structural complexity, incorporating a brominated aromatic ring and a chiral center derived from valine, necessitates a rigorous analytical approach for unambiguous identification and quality control. This guide provides a comprehensive technical overview of the theoretical principles and experimental protocols for determining the molecular weight and exact mass of this compound, leveraging high-resolution mass spectrometry (HRMS) as the definitive analytical tool. We will explore the causality behind methodological choices, from ionization techniques to data interpretation, providing researchers with a self-validating framework for analysis.

Part 1: Theoretical Characterization of the Analyte

Before any experimental measurement, a thorough theoretical characterization is essential. This establishes the expected values against which empirical data will be validated.

Chemical Structure and Molecular Formula

The compound is structurally derived from the amino acid L-valine, which is N-acylated with a (3-bromophenoxy)acetyl group.

  • Parent Structure: 3-methylbutanoic acid (isovaleric acid).[1]

  • Amino Acid Core: 2-amino-3-methylbutanoic acid (valine).

  • Acyl Group: 2-(3-bromophenoxy)acetamide.

Based on this assembly, the molecular formula is determined by summing the constituent atoms: Molecular Formula: C₁₃H₁₆BrNO₄

Molecular Weight (Average Mass)

Molecular weight is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is a crucial parameter for stoichiometric calculations in synthetic chemistry.

The calculation is as follows:

  • (13 × Atomic Weight of C) + (16 × Atomic Weight of H) + (1 × Atomic Weight of Br) + (1 × Atomic Weight of N) + (4 × Atomic Weight of O)

  • (13 × 12.011) + (16 × 1.008) + (1 × 79.904) + (1 × 14.007) + (4 × 15.999) = 330.18 g/mol

Exact Mass (Monoisotopic Mass)

In contrast to molecular weight, exact mass is calculated using the mass of the most abundant stable isotope of each element. This value is what is measured by mass spectrometry and is fundamental for high-accuracy formula determination. A key feature of brominated compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two prominent peaks separated by approximately 2 Da (the M and M+2 peaks).[2]

  • Calculation for ⁷⁹Br Isotope ([M]):

    • (13 × ¹²C) + (16 × ¹H) + (1 × ⁷⁹Br) + (1 × ¹⁴N) + (4 × ¹⁶O)

    • (13 × 12.000000) + (16 × 1.007825) + (1 × 78.918337) + (1 × 14.003074) + (4 × 15.994915) = 329.02627 Da

  • Calculation for ⁸¹Br Isotope ([M+2]):

    • (13 × ¹²C) + (16 × ¹H) + (1 × ⁸¹Br) + (1 × ¹⁴N) + (4 × ¹⁶O)

    • (13 × 12.000000) + (16 × 1.007825) + (1 × 80.916291) + (1 × 14.003074) + (4 × 15.994915) = 331.02423 Da

The presence of this distinct isotopic doublet is a powerful diagnostic tool for confirming the presence of a single bromine atom in the analyte.[3][4]

Data Summary
ParameterValue
Molecular FormulaC₁₃H₁₆BrNO₄
Molecular Weight ( g/mol )330.18
Exact Mass ([M], with ⁷⁹Br) (Da)329.02627
Exact Mass ([M+2], with ⁸¹Br) (Da)331.02423

Part 2: Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.[5] Instruments like Time-of-Flight (TOF) and Orbitrap analyzers are the industry standard for this purpose.

Causality in Method Development: A Scientist's Perspective

The selection of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte.

  • Choice of Ionization: The target molecule contains both a carboxylic acid and an amide linkage, making it polar and non-volatile. From experience, Electrospray Ionization (ESI) is the superior choice over techniques like Atmospheric Pressure Chemical Ionization (APCI) for such molecules. ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is preserved for accurate mass measurement.

  • Selection of Ionization Mode (Positive vs. Negative):

    • Negative Ion Mode ([M-H]⁻): The carboxylic acid group is readily deprotonated, making negative mode a highly reliable choice. We would expect to observe ions at m/z 328.01844 (for ⁷⁹Br) and 330.01639 (for ⁸¹Br).

    • Positive Ion Mode ([M+H]⁺): The amide nitrogen can be protonated, although typically less readily than the deprotonation of the carboxylic acid. The addition of a mobile phase modifier like formic acid is essential to promote protonation. Expected ions would be at m/z 330.03410 (for ⁷⁹Br) and 332.03205 (for ⁸¹Br).

    • Verdict: Negative ion mode is often the primary choice for its robustness and lower background noise for acidic analytes. However, acquiring data in both modes provides a more comprehensive characterization.

  • Instrumentation and Validation: An instrument capable of achieving mass accuracy below 5 ppm (parts per million) is required. This level of accuracy provides high confidence in the assigned elemental formula. The protocol's trustworthiness is ensured by performing a system calibration immediately before analysis using a well-characterized standard solution.

Part 3: Standard Operating Protocol for HRMS Analysis

This protocol outlines a self-validating system for the unambiguous confirmation of the analyte's exact mass.

Objective

To experimentally determine the exact mass of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid with <5 ppm mass accuracy and to verify its elemental composition by observing the characteristic bromine isotopic pattern.

Materials and Reagents
  • Analyte: 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, solid standard

  • Solvent: HPLC-grade Methanol/Water (50:50, v/v)

  • Mobile Phase Modifier (Negative Mode): 0.1% Ammonium Hydroxide (optional, to enhance deprotonation)

  • Mobile Phase Modifier (Positive Mode): 0.1% Formic Acid (to enhance protonation)

  • HRMS Calibrant Solution: As specified by the instrument manufacturer (e.g., Agilent ESI-L Low Concentration Tuning Mix).

Instrumentation
  • High-Resolution Mass Spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF, Thermo Scientific™ Orbitrap Exploris™)

  • ESI Source

  • Direct Infusion Syringe Pump or an associated UHPLC system

Step-by-Step Methodology
  • Instrument Calibration:

    • Perform a full system calibration across the desired mass range (e.g., m/z 100-1000) according to the manufacturer's protocol. Ensure the post-calibration mass accuracy report indicates <1 ppm error for all reference ions. This step is critical for establishing the trustworthiness of the subsequent measurements.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the analyte.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution in the Methanol/Water solvent to a final concentration of 1 µg/mL. For negative mode, use the solvent containing 0.1% ammonium hydroxide; for positive mode, use the solvent containing 0.1% formic acid.

  • Method Parameters (Example for Negative Ion Mode Direct Infusion):

    • Infusion Flow Rate: 5 µL/min

    • Ionization Mode: ESI, Negative

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage (Vcap): 3500 V

    • Mass Range: m/z 100 - 500

    • Acquisition Rate: 1 spectrum/s

    • Resolution: Set to achieve >20,000 (FWHM)

  • Data Acquisition:

    • Infuse a blank solvent for 2 minutes to establish a baseline.

    • Infuse the 1 µg/mL analyte solution and acquire data for 3-5 minutes to obtain a high-quality averaged spectrum.

  • Data Analysis:

    • Average the spectra across the analyte infusion peak.

    • Extract the masses for the most intense ions observed around the expected m/z of 328.

    • Identify the isotopic doublet corresponding to the [M-H]⁻ ions for the ⁷⁹Br and ⁸¹Br isotopologues.

    • Verify that the intensity ratio of the M to M+2 peak is approximately 1:1.

    • Calculate the mass error in ppm using the formula:

      • ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • A result of <5 ppm provides high confidence in the elemental composition.

Part 4: Visualization and Data Interpretation

Experimental Workflow

The logical flow from sample preparation to final data validation is a critical component of a robust analytical protocol.

HRMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis & Validation Calibrate 1. Instrument Calibration (<1 ppm accuracy) Sample 2. Sample Preparation (1 µg/mL in 50:50 MeOH/H₂O) Infuse 3. Direct Infusion via ESI (Negative Ion Mode) Sample->Infuse Acquire 4. Data Acquisition (HRMS Spectrum) Infuse->Acquire Identify 5. Isotope Pattern Identification (M & M+2 peaks, ~1:1 ratio) Acquire->Identify Validate 6. Mass Accuracy Validation (Calculate ppm Error) Identify->Validate Confirm 7. Formula Confirmation (C₁₃H₁₆BrNO₄) Validate->Confirm

Caption: High-resolution mass spectrometry workflow for analyte confirmation.

Interpreting the Expected Mass Spectrum

Upon analysis, the resulting spectrum should exhibit a clear and unmistakable signature. The primary feature will be two peaks of nearly equal height separated by ~1.998 Da. These correspond to the deprotonated molecular ions [C₁₃H₁₅⁷⁹BrNO₄]⁻ at m/z 328.0184 and [C₁₃H₁₅⁸¹BrNO₄]⁻ at m/z 330.0164. The confirmation of this pattern, coupled with a mass error below 5 ppm for both peaks, provides definitive, multi-faceted evidence for the structure and elemental composition of 2-(2-(3-bromophenoxy)acetamido)-3-methylbutanoic acid.

References

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Vertex AI Search.
  • Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. PubMed. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]

  • Isovaleric acid. Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quantification of receptor binding affinity is a cornerstone of modern drug discovery, providing critical insights into the potency and specificity of a therapeutic candidate. This guide provides a comprehensive technical framework for determining the receptor binding affinity of the novel compound, 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. Structurally, this molecule integrates a valine amino acid scaffold with a brominated phenoxyacetamide moiety, suggesting potential interactions with a range of biological receptors. This document details the theoretical underpinnings of ligand-receptor interactions, presents a rationale for target selection, and provides field-proven, step-by-step protocols for three gold-standard affinity measurement techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each section is designed to provide researchers, scientists, and drug development professionals with the causal logic behind experimental choices, ensuring robust and reproducible data generation.

Introduction to the Analyte and the Importance of Binding Affinity

Chemical Identity and Structural Rationale

The molecule of interest, 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, is a synthetic compound built upon a valine core. Its key structural features are:

  • L-Valine Scaffold: A branched-chain amino acid that provides a specific stereochemical and hydrophobic character, often recognized by receptors that bind peptides or amino acid-like molecules.

  • Phenoxyacetamide Group: This linker region introduces flexibility and potential hydrogen bonding sites.

  • 3-Bromophenyl Moiety: The halogenated aromatic ring significantly increases lipophilicity and can engage in halogen bonding or other non-covalent interactions within a receptor's binding pocket.

The presence of these functional groups suggests that the compound could target a variety of receptors, including G-protein coupled receptors (GPCRs), which often possess hydrophobic binding pockets that accommodate such structures.

The Central Role of Receptor Binding Affinity (Kd)

Receptor binding affinity is a measure of the strength of the interaction between a ligand (the compound) and its molecular target (the receptor).[1] It is quantified by the equilibrium dissociation constant (Kd), which is the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium.[2][3]

A lower Kd value signifies a higher binding affinity, meaning the compound binds more tightly to the receptor at lower concentrations.[3] Determining the Kd is critical for:

  • Potency Assessment: High affinity is often a prerequisite for high biological potency.

  • Selectivity Profiling: Comparing the Kd across multiple receptors helps determine the compound's specificity and potential for off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound design for improved affinity and selectivity.[4]

Postulated Biological Target: Gq-Coupled Receptors

Based on the structural characteristics of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, a plausible and compelling initial hypothesis is that it targets a member of the Gq alpha subunit family of G-protein coupled receptors (GPCRs).[5]

Rationale:

  • GPCRs as Druggable Targets: GPCRs are the largest family of transmembrane receptors and are the targets of a significant portion of all modern medicines.[6]

  • Hydrophobic Binding Pockets: Many GPCRs that bind small molecules possess deep, hydrophobic binding pockets that can accommodate the bromophenyl and valine-derived moieties of the compound.

  • Prevalence in Signaling: Gq-coupled receptors are ubiquitous and mediate a vast array of physiological responses by activating the phospholipase C (PLC-β) pathway.[5][7]

Upon ligand binding, a Gq-coupled receptor activates the Gαq subunit, which in turn activates PLC-β. PLC-β then cleaves the membrane phospholipid PIP2 into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), culminating in a cellular response.[7]

Gq_Signaling_Pathway Ligand Test Compound GPCR Gq-Coupled Receptor (7-Transmembrane) Ligand->GPCR Binding Gq_inactive Gαqβγ-GDP (Inactive) GPCR->Gq_inactive Activates Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C-β (PLC-β) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (Cytosolic) ER->Ca2 Release Ca2->PKC Co-activates Response Cellular Response (e.g., Gene Expression, Cell Migration) PKC->Response Phosphorylates Targets

Caption: The canonical Gq-coupled GPCR signaling pathway.

Methodologies for Determining Receptor Binding Affinity

A multi-faceted approach using orthogonal techniques is essential for confidently characterizing the binding affinity of a novel compound.[8] We will detail three industry-standard methods: a classic endpoint assay (Radioligand Binding), a real-time kinetic assay (SPR), and a thermodynamic assay (ITC).

Method 1: Radioligand Competition Binding Assay

This technique is considered a gold standard for its robustness and sensitivity in measuring the affinity of a test compound by assessing its ability to compete with a high-affinity radioactively labeled ligand ("radioligand") for binding to the target receptor.[9][10] The output is an IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand), which can be converted to an inhibition constant (Kᵢ).

Expertise & Causality: The choice of radioligand is critical; it must be specific to the target receptor and have a known, high affinity (Kd).[11] We use a single, low concentration of radioligand (typically at or below its Kd) to ensure that the assay is sensitive to competition from the unlabeled test compound.[12] The separation of bound from free radioligand via rapid filtration is a crucial step to halt the binding equilibrium and accurately quantify receptor-bound radioactivity.[10]

Radioligand_Workflow A 1. Preparation - Receptor Membranes (e.g., from cell culture) - Radioligand ([³H]-Ligand) - Test Compound Dilution Series B 2. Incubation Mix Receptor, constant [³H]-Ligand, and varying concentrations of Test Compound. A->B D 4. Separation Rapidly filter mixture through a glass fiber filtermat. Receptors (and bound ligand) are trapped. B->D C 3. Controls - Total Binding: No Test Compound - Non-Specific Binding (NSB): Excess unlabeled ligand C->D E 5. Quantification Wash filters to remove unbound radioligand. Measure trapped radioactivity using liquid scintillation counting. D->E F 6. Data Analysis Plot % Inhibition vs. [Test Compound]. Fit to sigmoidal curve to determine IC₅₀. Calculate Kᵢ using Cheng-Prusoff equation. E->F

Caption: Workflow for a radioligand competition binding assay.
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Prepare a stock solution of the test compound in 100% DMSO, then create a serial dilution series in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.

    • Prepare the radioligand (e.g., [³H]-Prazosin for α₁-adrenergic receptor, a Gq-coupled target) at a working concentration of 2x its Kd in assay buffer.

    • Prepare receptor membranes (e.g., from CHO cells overexpressing the target receptor) at a concentration determined by prior saturation binding experiments to give a robust signal.[13]

  • Assay Plate Setup (96-well format):

    • Add 50 µL of assay buffer to wells for "Total Binding".

    • Add 50 µL of a high concentration of a known, non-radioactive competitor (e.g., 10 µM Phentolamine) to wells for "Non-Specific Binding" (NSB).

    • Add 50 µL of each concentration of the serially diluted test compound to the experimental wells.

  • Incubation:

    • Add 25 µL of the radioligand working solution to all wells.

    • Add 25 µL of the receptor membrane preparation to all wells to initiate the binding reaction. The final volume is 100 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak a glass fiber filtermat (e.g., GF/B) in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

    • Terminate the incubation by rapidly harvesting the contents of the wells onto the filtermat using a cell harvester.

    • Immediately wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Dry the filtermat completely.

    • Add liquid scintillant to each filter spot and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).

    • Calculate % Inhibition for each test compound concentration: % Inhibition = 100 * (1 - (CPM_experimental - CPM_NSB) / (CPM_Total - CPM_NSB)).

    • Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/K_d)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique that measures molecular interactions.[4][15] It provides rich kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/kₐ).

Expertise & Causality: In a typical SPR experiment for a small molecule, the larger binding partner (the receptor) is immobilized on a sensor chip surface.[4] This is crucial for maximizing the mass change signal upon binding of the smaller analyte (the test compound). A "flow" system is used where the analyte is passed over the immobilized ligand. This allows for real-time monitoring of both the "on-rate" (association) as the analyte binds and the "off-rate" (dissociation) as the buffer washes it away.[15] This kinetic information is a significant advantage over endpoint assays.

SPR_Workflow A 1. Chip Preparation Immobilize purified receptor onto a sensor chip surface (e.g., via amine coupling). B 2. System Priming Equilibrate the system with running buffer (e.g., HBS-EP+) to establish a stable baseline. A->B C 3. Analyte Injection (Association) Inject a series of concentrations of the test compound over the chip surface. Monitor the binding response in real-time. B->C D 4. Dissociation Flow running buffer over the chip. Monitor the decrease in signal as the analyte dissociates from the receptor. C->D E 5. Regeneration Inject a harsh solution (e.g., low pH glycine) to remove all remaining bound analyte, returning the surface to baseline. D->E F 6. Data Analysis Fit the association and dissociation curves (sensorgram) to a kinetic model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₑ. E->F

Caption: General workflow for an SPR binding analysis.
  • Receptor Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified receptor protein (at ~20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently couple via its primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without receptor immobilization to allow for background signal subtraction.

  • Assay Setup:

    • Prepare running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). The surfactant is critical to prevent non-specific binding.

    • Prepare a dilution series of the test compound in running buffer containing a matched concentration of DMSO (e.g., 1%). A "zero concentration" (buffer with DMSO only) sample is essential for double-referencing.

  • Binding Measurement Cycle (for each concentration):

    • Baseline: Flow running buffer over the sensor and reference surfaces until a stable signal (measured in Response Units, RU) is achieved.

    • Association: Inject the test compound solution for a defined period (e.g., 120 seconds). The RU will increase as the compound binds to the immobilized receptor.

    • Dissociation: Switch the flow back to running buffer and monitor the decrease in RU as the compound dissociates (e.g., for 300 seconds).

    • Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip any remaining bound compound from the receptor, preparing the surface for the next cycle.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the "zero concentration" sample signal (double-referencing). This corrects for bulk refractive index changes and instrument drift.

    • Globally fit the resulting sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting process will yield values for the association rate (kₐ, units M⁻¹s⁻¹), dissociation rate (kd, units s⁻¹), and the equilibrium dissociation constant (Kd, units M), where Kd = kd/kₐ.

Method 3: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[16][17] It is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[16][18]

Expertise & Causality: The fundamental principle of ITC is the precise measurement of heat change.[18] A solution of the ligand (test compound) is titrated in small aliquots into a sample cell containing the receptor protein.[19] The heat change upon each injection is measured relative to a reference cell. The key to a successful ITC experiment is meticulous sample preparation. Both the protein and ligand solutions must be in an identical, well-matched buffer to minimize "heats of dilution," which can otherwise obscure the true binding signal.[16]

  • Sample Preparation (Critical Step):

    • Express and purify the target receptor protein to a high degree (>95%).

    • Prepare a concentrated stock of the test compound.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dissolve the test compound in the exact same final dialysis buffer (the dialysate). This buffer matching is the most critical step for data quality.[16]

    • Degas both solutions immediately before use to prevent air bubbles from forming in the cells.

    • Accurately determine the concentration of both the protein and the ligand. Errors in concentration directly affect the determined stoichiometry and affinity.[16]

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the microcalorimeter.

    • Load the reference cell with degassed buffer or water.

    • Carefully load the sample cell with the protein solution (e.g., 10-20 µM), avoiding the introduction of bubbles.

    • Load the titration syringe with the ligand solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).

  • Titration Experiment:

    • Allow the system to thermally equilibrate.

    • Perform an initial small injection (e.g., 0.5 µL) that is discarded during analysis to remove any material that may have diffused from the syringe tip.

    • Execute a series of small, spaced injections (e.g., 20-30 injections of 1.5-2.0 µL each) of the ligand into the protein solution. The instrument maintains a constant temperature and measures the power required to do so, which corresponds to the heat of the reaction.

  • Control Experiment:

    • Perform an identical titration of the ligand into the buffer alone. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data.[19]

  • Data Analysis:

    • The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.

    • Integrate the area under each peak to determine the heat change (ΔH) per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model). The fitting yields the binding affinity (KA, from which Kd = 1/KA), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated: ΔG = -RT * ln(K_A) ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.

Data Synthesis and Interpretation

Data from these three orthogonal methods should be compiled to build a comprehensive understanding of the compound's binding characteristics.

ParameterRadioligand AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output IC₅₀, Kᵢkₐ, kd, KdKd, n, ΔH, ΔS
Format Endpoint, competitionReal-time, direct bindingEndpoint, direct binding
Label Required? Yes (Radiolabel)No (Label-free)No (Label-free)
Key Insight Affinity (Potency)Kinetics (On/Off rates), AffinityThermodynamics (Driving forces), Affinity, Stoichiometry
Common Use High-throughput screening, SARLead optimization, mechanism of actionBiophysical characterization, validation

Interpreting Concordance and Discordance:

  • Concordant Kd values across all three platforms provide very high confidence in the measured affinity.

  • Discordance can also be informative. For example, a difference between the Kd from SPR (using a purified, soluble receptor domain) and the Kᵢ from a radioligand assay (using full-length receptor in a membrane) might suggest that the membrane environment or other receptor domains influence binding. ITC provides the thermodynamic drivers, revealing whether the binding is primarily enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in system disorder, e.g., release of water molecules).

Conclusion

Determining the receptor binding affinity of a novel compound like 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is a foundational step in its evaluation as a potential therapeutic agent. By employing a rigorous, multi-pronged strategy that combines the high-throughput capability of radioligand binding assays, the kinetic depth of surface plasmon resonance, and the thermodynamic clarity of isothermal titration calorimetry, researchers can build a robust and reliable profile of the molecule's interaction with its target. The detailed protocols and causal explanations provided in this guide serve as a blueprint for generating high-quality, reproducible data essential for advancing drug discovery programs.

References

  • NextSDS. (n.d.). 2-(2-bromophenoxy)-3-methylbutanoic acid — Chemical Substance Information.
  • PubChem. (n.d.). (2S)-2-Bromo-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC).
  • PubChem. (n.d.). 2-Bromoisovaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chang, T. H., & Chen, Y. (2021). Gq-Coupled Receptors in Autoimmunity. Journal of Immunology Research, 2021, 6695433. [Link]

  • An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Seo, Y., Park, J., & Kim, D. (2024). Simple methods to determine the dissociation constant, Kd. MethodsX, 12, 102604. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Gq alpha subunit. Retrieved from [Link]

  • Zhang, L. L., & Li, Y. (2014). Overview of the detection methods for equilibrium dissociation constant KD of drug-receptor interaction. Journal of Pharmaceutical Analysis, 4(2), 73–80. [Link]

  • Fluidic Analytics. (2023). Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid. Retrieved from [Link]

  • Waschbuesch, D., & Khan, A. (2025). Isothermal Titration Calorimetry (ITC). protocols.io. [Link]

  • Pal, A., Hajipour, A. R., & Ruoho, A. E. (2012). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 59(1), 1.7.1–1.7.18. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Retrieved from [Link]

  • Marabini, R., & Carroni, M. (2019). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (149), 59273. [Link]

  • Iida, K., et al. (2005). G protein-coupled receptor signaling through Gq and JNK negatively regulates neural progenitor cell migration. Proceedings of the National Academy of Sciences, 102(39), 14066-14071. [Link]

  • Gao, J., et al. (2003). Integration of G-Protein Coupled Receptor Signaling Pathways for Activation of a Transcription Factor (EGR-3). Journal of Biological Chemistry, 278(26), 23644-23650. [Link]

  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1805. [Link]

  • Fida Biosystems. (2023). Dissociation constant (Kd) - what is it, how is it measured and why does it matter?. Retrieved from [Link]

  • Cennamo, G., et al. (2023). A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. Chemosensors, 11(12), 609. [Link]

  • Cytiva. (2023). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gielara, A., et al. (2023). Biological Activity of Oleanolic Acid Derivatives HIMOXOL and Br-HIMOLID in Breast Cancer Cells Is Mediated by ER and EGFR. International Journal of Molecular Sciences, 24(6), 5099. [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

  • Jack Westin. (n.d.). G Protein Coupled Receptors. MCAT Content. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44–48. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

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An In-depth Technical Guide to the Predicted In Vivo Biological Activity of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a predictive analysis and a hypothetical framework for the investigation of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. As of the date of this publication, there is a notable absence of published literature detailing the in vivo biological activities of this specific molecule. The following guide is therefore a synthesis of established knowledge on its constituent chemical moieties to forecast its potential therapeutic applications and to propose a rigorous, scientifically-grounded plan for its empirical validation.

Part 1: Introduction and Rationale for Investigation

The compound 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, with CAS number 474879-05-5, represents a novel chemical entity at the intersection of several pharmacologically significant classes[1]. Its structure, a conjugate of a brominated phenoxyacetic acid and the amino acid L-valine, suggests a high potential for diverse biological activities. The rationale for its investigation is built upon the well-documented therapeutic properties of its structural components:

  • The Phenoxyacetic Acid Moiety: Derivatives of phenoxyacetic acid are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and antidiabetic properties[2][3]. Their ability to modulate various biological pathways makes them a cornerstone in medicinal chemistry.

  • The Bromophenol Group: The inclusion of a bromine atom on the phenyl ring can significantly influence the electronic and lipophilic properties of a molecule, often enhancing its biological activity. Bromophenol derivatives have demonstrated potential as antibacterial agents and enzyme inhibitors[4][5].

  • The N-Acyl-L-valine Component: N-acylation of amino acids is a key strategy in drug design to modify bioavailability and target interaction[6]. L-valine, an essential branched-chain amino acid, plays crucial roles in metabolism and protein synthesis[6]. Derivatives of N-acylated valine have been investigated for a range of applications, including as antihypertensive agents[7].

This unique combination of functional groups in a single molecule provides a compelling basis for exploring its potential as a novel therapeutic agent. This guide will outline the synthetic pathway, propose potential mechanisms of action, and provide detailed protocols for a comprehensive in vivo evaluation.

Part 2: Synthesis and Characterization

The synthesis of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid can be achieved through a straightforward amide coupling reaction. A proposed synthetic route is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Intermediate & Final Product 3_Bromophenoxyacetic_acid 3-Bromophenoxyacetic acid Coupling EDC, HOBt, DIPEA in DCM 3_Bromophenoxyacetic_acid->Coupling L_Valine_methyl_ester L-Valine methyl ester L_Valine_methyl_ester->Coupling Intermediate_Ester Methyl 2-(2-(3-bromophenoxy)acetamido)-3-methylbutanoate Coupling->Intermediate_Ester Amide bond formation Final_Product 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid Intermediate_Ester->Final_Product Hydrolysis (e.g., LiOH)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Activation of Carboxylic Acid: To a solution of 3-bromophenoxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Amide Coupling: Add L-valine methyl ester hydrochloride (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification of Intermediate: Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the intermediate ester.

  • Hydrolysis: Dissolve the purified intermediate ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.

  • Final Product Isolation: After the reaction is complete, acidify the mixture with 1N HCl to pH 2-3 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the final product, 2-(2-(3-bromophenoxy)acetamido)-3-methylbutanoic acid.

Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Part 3: Predicted In Vivo Biological Activities and Proposed Mechanistic Pathways

Based on the activities of its structural analogues, we hypothesize that 2-(2-(3-bromophenoxy)acetamido)-3-methylbutanoic acid may exhibit anti-inflammatory, antibacterial, and antihypertensive properties.

Anti-inflammatory Activity

Many phenoxyacetic acid derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating pro-inflammatory cytokine production[8].

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway Cell_Membrane Cell Membrane Target_Compound 2-(2-(3-Bromophenoxy)acetamido) -3-methylbutanoic acid COX2 COX-2 Enzyme Target_Compound->COX2 Inhibition Target_Compound->NFkB_Pathway Inhibition? Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NFkB_Pathway->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines Cytokines->Inflammation

Caption: Potential anti-inflammatory mechanism of action.

Antibacterial Activity

The presence of the bromophenol moiety suggests potential antibacterial activity. Brominated phenols can disrupt bacterial cell membranes and inhibit essential enzymes[5]. The overall molecule's structure may allow it to penetrate bacterial cell walls and exert its effects.

Antihypertensive Activity

Derivatives of N-acylated amino acids, including those of valine, have been explored as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs)[7][9]. The carboxylic acid group of the valine moiety could potentially interact with the active site of ACE.

Part 4: Proposed In Vivo Experimental Workflows

To empirically validate the predicted biological activities, a series of well-established in vivo animal models are proposed. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Evaluation of Anti-inflammatory Activity

A widely used model for acute inflammation is the carrageenan-induced paw edema model in rats.

Inflammation_Workflow Acclimatization 1. Animal Acclimatization (7 days) Grouping 2. Grouping of Animals (n=6 per group) Acclimatization->Grouping Dosing 3. Oral Administration - Vehicle Control - Test Compound (e.g., 10, 30, 100 mg/kg) - Standard Drug (e.g., Indomethacin) Grouping->Dosing Induction 4. Carrageenan Injection (0.1 mL of 1% solution into sub-plantar region of hind paw) Dosing->Induction Measurement 5. Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4 hours post-carrageenan) Induction->Measurement Analysis 6. Data Analysis (% Inhibition of Edema) Measurement->Analysis

Sources

Methodological & Application

A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. The analyte, a molecule featuring a bromophenoxy moiety linked to a valine-derived structure, presents characteristics of a polar acidic compound, necessitating careful control of chromatographic parameters. The method utilizes a C18 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase, with UV detection. The causality behind each methodological choice, from column and mobile phase selection to optimization, is thoroughly explained. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2] Forced degradation studies confirm the stability-indicating nature of the method, showing effective separation of the parent peak from its degradation products generated under various stress conditions.[3][4][5][6] This application note serves as a comprehensive guide for researchers and quality control professionals involved in the analysis of this compound and structurally similar molecules.

Analyte Characteristics and Initial Considerations

The successful development of an HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is a multifaceted molecule.

  • Structure: It possesses a hydrophobic bromophenyl group and an isopropyl moiety, alongside a polar carboxylic acid and an amide linkage.

  • Acidity: The presence of the carboxylic acid group (pKa estimated ~4-5) dictates that the molecule is ionizable. In reversed-phase chromatography, analyzing ionizable compounds without pH control can lead to poor peak shape and shifting retention times.[7][8] Therefore, suppressing the ionization by acidifying the mobile phase is a critical first step.[7][8] A mobile phase pH at least 2 units below the analyte's pKa is recommended for optimal performance.[8]

  • UV Absorbance: The bromophenoxy aromatic ring acts as a strong chromophore, making UV detection a highly suitable and sensitive technique for quantification.

PropertyValue
Molecular Formula C₁₃H₁₆BrNO₃
Molecular Weight 318.17 g/mol
Structure (Image of the chemical structure would be placed here)
Predicted Polarity Mixed; contains both hydrophobic and polar functional groups.
Predicted Acidity (pKa) ~4-5 (due to the carboxylic acid)
Primary Chromophore 3-Bromophenoxy group

HPLC Method Development: A Rationale-Driven Approach

Our strategy is built on a logical progression from selecting initial parameters based on the analyte's chemistry to systematic optimization for a robust final method.

Foundational Choices: Column, Mobile Phase, and Detection
  • Column Selection: A C18 column is the workhorse of reversed-phase HPLC and serves as the ideal starting point for molecules of mixed polarity.[9] The hydrophobicity of the C18 alkyl chains provides effective retention for the bromophenyl and isopropyl groups. For this application, a high-purity silica-based C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected to ensure good peak symmetry and efficiency. While alternative phases like Phenyl-Hexyl could offer different selectivity due to π-π interactions with the aromatic ring, C18 provides a robust and widely applicable starting point.[10]

  • Mobile Phase Composition: The choice of mobile phase components is critical for achieving separation.

    • Solvents: Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity (resulting in lower backpressure) and often superior peak shape for aromatic compounds. Water serves as the aqueous component.

    • Acidic Modifier: To ensure the analyte is in its non-ionized, more retained form, the mobile phase must be acidified.[7][11] 0.1% Trifluoroacetic acid (TFA) is chosen for its effectiveness in sharpening peaks and its volatility, which is advantageous if the method were to be adapted for LC-MS.[12] An alternative like formic acid could also be used.[8]

  • Detection Wavelength: The optimal detection wavelength (λmax) corresponds to the absorbance maximum of the analyte, ensuring maximum sensitivity. A standard solution of the analyte is scanned using a photodiode array (PDA) detector from 200-400 nm. The bromophenoxy chromophore is expected to have a strong absorbance maximum around 210-220 nm and another potential maximum at a higher wavelength. For this method, 215 nm was selected to provide the best signal-to-noise ratio.

Workflow for Method Optimization

The process of refining the initial conditions into a final, robust method is systematic. It involves adjusting one parameter at a time to observe its effect on the separation.

MethodDevelopmentWorkflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Analyte Characterization (pKa, Polarity, UV) B Initial Parameter Selection • Column: C18 • Mobile Phase: ACN/H₂O + 0.1% TFA • Detection: 215 nm A->B C Run Scouting Gradient (e.g., 5-95% ACN over 20 min) B->C D Evaluate Retention & Peak Shape C->D E Is Retention Adequate? D->E F Optimize Gradient Slope & Time E->F Yes K Change Column Chemistry (e.g., Phenyl-Hexyl) E->K No G Assess Resolution from Impurities (Use Forced Degradation Samples) F->G H Is Resolution > 2? G->H H->F No, Adjust Gradient I Fine-tune Parameters (Flow Rate, Temperature) H->I Yes J Final Method Achieved I->J K->C

Caption: Workflow for HPLC Method Development.

The Stability-Indicating Power: Forced Degradation

A critical requirement for methods used in pharmaceutical stability studies is the ability to separate the active pharmaceutical ingredient (API) from its potential degradation products.[3][4] Forced degradation studies purposefully stress the analyte to generate these products and prove the method's specificity.[5][6]

Protocol: Forced Degradation Studies
  • Preparation: Prepare a solution of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 8 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the stock solution (in solid form and in solution) in an oven at 105°C for 24 hours. Prepare a ~100 µg/mL solution from the stressed samples.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Prepare a ~100 µg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[6]

Final Optimized Method and Validation Protocol

The following sections provide the finalized, step-by-step protocol for analysis and validation.

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and Trifluoroacetic acid (TFA).

  • Reference standard of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid.

Final Chromatographic Conditions
ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 acetonitrile/water mixture.

  • Calibration Standards (5-150 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase (initial conditions: 30% B).

Method Validation Protocol (per ICH Q2(R1))

The validation protocol is designed as a self-validating system, where the successful completion of each step provides confidence in the method's performance.[1][2][13][14]

ValidationCascade cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_limits Sensitivity cluster_reliability Reliability param_node param_node category_node category_node result_node result_node Specificity Specificity / Selectivity (Peak Purity, Resolution from Degradants) Linearity Linearity & Range (R² > 0.999) Accuracy Accuracy (% Recovery) Precision Precision (%RSD) ValidatedMethod Validated Quantitative Method Specificity->ValidatedMethod Linearity->Accuracy Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Precision->ValidatedMethod LOD Limit of Detection (LOD) LOQ->LOD LOQ->ValidatedMethod Robustness Robustness (Effect of Small Variations) Robustness->ValidatedMethod

Caption: Inter-dependencies of Method Validation Parameters.

  • Specificity: Analyze samples from the forced degradation study. Ensure the main analyte peak is free from co-elution with any degradation products or placebo components. Peak purity analysis using a PDA detector is required.

  • Linearity: Inject the five calibration standards (e.g., 5, 25, 50, 100, 150 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform spike-recovery experiments. Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a sample matrix. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2% absolute) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Expected Results

The validated method is expected to yield the following performance characteristics.

Table 1: System Suitability and Linearity Data

Parameter Acceptance Criteria Typical Result
Tailing Factor ≤ 2.0 1.1
Theoretical Plates ≥ 2000 > 5000
Linearity (r²) ≥ 0.999 0.9998

| Range (µg/mL) | - | 5 - 150 |

Table 2: Accuracy and Precision Data

Parameter Level Acceptance Criteria Typical Result
Accuracy (% Recovery) 80% 98.0 - 102.0% 99.5%
100% 98.0 - 102.0% 100.2%
120% 98.0 - 102.0% 99.8%
Precision (% RSD) Intra-day ≤ 2.0% 0.8%

| | Inter-day | ≤ 2.0% | 1.2% |

Table 3: Sensitivity Data

Parameter Method Typical Result
LOD (µg/mL) S/N ≥ 3 0.5 µg/mL

| LOQ (µg/mL) | S/N ≥ 10 | 1.5 µg/mL |

Conclusion

The HPLC method detailed herein is a scientifically sound, robust, and reliable procedure for the routine quantification of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. The systematic development approach, grounded in the analyte's chemical properties, resulted in excellent chromatographic performance. Validation according to ICH Q2(R1) guidelines confirms that the method is specific, linear, accurate, precise, and suitable for its intended purpose in a regulated environment. The demonstrated stability-indicating nature of the assay makes it particularly valuable for quality control, stability studies, and various stages of drug development.

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  • BioInsights Publishing (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. Available at: [Link]

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  • ECA Academy (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

Preparation of Stock Solutions for 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines best practices to ensure solution integrity, stability, and safety. The protocols herein are grounded in established principles of chemical handling and solution preparation, emphasizing experimental accuracy and reproducibility.

Introduction: Understanding the Compound

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is a synthetic organic compound with potential applications in biomedical research and drug discovery. Its structure, featuring a brominated aromatic ring and an amino acid-derived backbone, suggests its potential as a modulator of biological pathways. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro or in vivo studies, directly impacting the reliability and reproducibility of experimental results.

This guide provides a systematic approach to preparing stock solutions of this compound, addressing critical aspects from solvent selection to long-term storage.

Physicochemical Properties and Safety Considerations

While specific experimental data for 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is not extensively documented in publicly available literature, its structural motifs provide insights into its likely properties.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₁₃H₁₆BrNO₄Based on chemical structure
Appearance Likely a white to off-white solidCommon for similar purified organic compounds[1]
Solubility Expected to be soluble in organic solvents like DMSO and ethanol, with limited solubility in water.[2]Based on the presence of a hydrophobic bromophenyl group and a more polar carboxylic acid and amide group.
Stability Stable under standard laboratory conditions. May be sensitive to light and extreme pH.General stability of similar organic molecules.
Safety and Handling

As a brominated organic compound, 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid requires careful handling to minimize exposure and ensure laboratory safety.[3][4]

Always adhere to the following safety precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood, when handling the solid compound and preparing solutions.[4]

  • Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[4][5]

  • Avoid inhalation of dust or vapors.

  • Prevent skin and eye contact. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[6]

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for biological assays due to its high solvating power and compatibility with many experimental systems.[7][8]

Materials
  • 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, calibrated pipettes and tips

  • Vortex mixer

  • Optional: Water bath or heat block

Step-by-Step Procedure
  • Determine the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM solution (assuming a Molecular Weight of 334.18 g/mol ): Mass (mg) = 10 mM x 1 mL x 334.18 g/mol / 1000 = 3.34 mg

  • Weigh the compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid into the tube.

  • Dissolve the compound:

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

    • Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[9]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Gentle Heating (if necessary):

    • If the compound does not fully dissolve at room temperature, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[9]

    • Caution: Always check the compound's temperature sensitivity before heating.

  • Aliquot for storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[8][9]

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C, protected from light.[9]

Workflow Diagram

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_solvent 2. Add DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot dissolve->aliquot store 5. Store at -20°C aliquot->store

Caption: Workflow for preparing the stock solution.

Solvent Selection and Preliminary Solubility Testing

While DMSO is a common choice, your specific experimental needs may require a different solvent. The principle of "like dissolves like" can guide your selection.

SolventPolarityNotes
DMSO HighExcellent solvating power for many organic molecules.[7]
Ethanol HighA good alternative, but may have direct biological effects in some assays.
Methanol HighSimilar to ethanol, with potential for toxicity in some cell-based assays.
Acetone MediumCan be used, but its volatility requires careful handling.
Protocol for Preliminary Solubility Testing

Before preparing a large batch of stock solution, it is prudent to perform a small-scale solubility test.

  • Weigh a small, known amount of the compound (e.g., 1 mg) into a clear vial.

  • Add the chosen solvent in small, measured increments (e.g., 10 µL).

  • After each addition, vortex and visually inspect for complete dissolution.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent used.

Storage and Stability

Proper storage is crucial for maintaining the integrity of your stock solution.

  • Recommended Storage: -20°C is the standard for long-term storage of most small molecule stock solutions in DMSO.[10] For extended periods, -80°C may be considered.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to compound degradation. Aliquoting is the most effective way to avoid this.[8]

  • Light Sensitivity: Store aliquots in amber vials or in a light-protected box to prevent photodegradation.[10]

  • Stability Monitoring: If a stock solution has been stored for an extended period (e.g., >6 months), it is advisable to re-qualify its concentration and purity if the experimental results are critical.

Preparation of Working Solutions

Working solutions are diluted from the stock solution to the final concentration required for your experiment.

  • Thaw a single aliquot of the stock solution at room temperature.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Dilute the stock solution in the appropriate aqueous buffer or cell culture medium to the desired final concentration.

  • Important: The final concentration of DMSO in your assay should be kept low (typically <0.5%, and ideally <0.1% v/v) to avoid solvent-induced artifacts or toxicity.[9]

Dilution Workflow

G cluster_dilution Working Solution Preparation thaw 1. Thaw Stock Aliquot dilute 2. Dilute in Assay Medium thaw->dilute mix 3. Mix Thoroughly dilute->mix use 4. Use in Experiment mix->use

Caption: Workflow for preparing the working solution.

Conclusion

The protocols detailed in this application note provide a robust framework for the preparation, handling, and storage of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid stock solutions. Adherence to these guidelines will promote experimental consistency and ensure the integrity of your research data. Always prioritize safety by following the recommended handling procedures for brominated organic compounds.

References

  • Google. (2026).
  • PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • Benchchem.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Selleck Chemicals. Inhibitor Handling Instructions.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • Benchchem.
  • Rutgers University. Bromine Safety Sheet.
  • Dolly Corporation. (2025, October 20).
  • NextSDS. 2-(2-bromophenoxy)
  • MilliporeSigma. (2024, June 2).
  • MilliporeSigma. (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid.
  • NOAA. BROMINE - CAMEO Chemicals.
  • PubChem. 2-(2-bromophenoxy)-3-methylbutanoic acid (C11H13BrO3).
  • CymitQuimica. CAS 565-74-2: 2-Bromo-3-methylbutyric acid.
  • ChemicalBook. (2025, May 20). 2-bromo-3-methylbutanoic acid - 565-74-2, C5H9BrO2, density, melting point, boiling point, structural formula, synthesis.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
  • Gaylord Chemical. Solvent Miscibility Table.
  • Vapourtec. Solvent Miscibility Chart.
  • PMC. (2020, November 13).
  • FDA. Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers.

Sources

Topic: Solubility Determination of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid in Dimethyl Sulfoxide (DMSO) and Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed experimental protocols for determining the solubility of 2-(2-(3-bromophenoxy)acetamido)-3-methylbutanoic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. The protocols are designed for researchers in drug discovery, medicinal chemistry, and pharmaceutical development who require accurate and reproducible solubility data for compound screening, formulation, and bioassay preparation. This guide emphasizes the theoretical underpinnings of solvent-solute interactions and provides practical, step-by-step methodologies to ensure data integrity.

Introduction and Scientific Context

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is a multifaceted organic molecule incorporating several key functional groups that dictate its physicochemical behavior. Its structure features a hydrophobic core, comprising a bromophenyl ring and an isobutyl group derived from valine, and polar functionalities, including a carboxylic acid, an amide linkage, and an ether oxygen. This amphipathic nature makes predicting its solubility complex but crucial for its progression through the drug discovery pipeline.

Accurate solubility data is a cornerstone of early-stage drug development. It directly impacts the design and execution of high-throughput screening (HTS) campaigns, the reliability of in vitro and in vivo assays, and the feasibility of formulation strategies.[1][2] The choice of solvent is paramount.

  • Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, earning it the moniker of a "universal solvent" in many research contexts.[3][4] Its miscibility with water and culture media makes it a standard for preparing high-concentration stock solutions for biological screening.[5]

  • Ethanol is a polar, protic solvent widely used in pharmaceutical preparations and as a co-solvent in formulations.[6][7] Its "green" solvent profile and ability to dissolve compounds with both polar and non-polar characteristics make it a valuable alternative to DMSO, particularly when solvent toxicity or reactivity is a concern.[8]

This application note will first explore the theoretical solvent-solute interactions and then provide robust, validated protocols for empirical solubility determination.

Theoretical Analysis: Solvent-Solute Interactions

The principle of "like dissolves like" governs solubility, where solubility is maximized when the intermolecular forces between solvent and solute molecules are comparable to the forces within the pure substances.

  • In DMSO: As a polar aprotic solvent, DMSO is an excellent hydrogen bond acceptor via its sulfoxide oxygen. It can effectively solvate the polar regions of the target molecule, particularly the carboxylic acid proton and the amide N-H group. Its large dipole moment also facilitates interactions with the polar ether and amide carbonyl groups. Simultaneously, the nonpolar methyl groups of DMSO can interact favorably with the bromophenyl and isobutyl moieties of the solute. This dual solvating capability predicts high solubility.[3][9]

  • In Ethanol: As a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor through its hydroxyl group.[6] It will form strong hydrogen bonds with the solute's carboxylic acid, amide, and ether groups. The non-polar ethyl group of ethanol will interact with the hydrophobic regions of the solute via van der Waals forces. However, the strong hydrogen-bonding network within ethanol itself must be overcome, which may result in a lower absolute solubility compared to DMSO. The solubility of amino acid derivatives in ethanol is known to be highly dependent on the structure of the side chain.[10][11]

Visualization of Solvent-Solute Interactions

The following diagram illustrates the key intermolecular forces at play between the target compound and the two solvents.

G cluster_solute 2-(2-(3-Br-phenoxy)acetamido)-3-methylbutanoic acid cluster_solvents Solvents Solute Target Molecule Polar_Groups Polar Groups (-COOH, -CONH-, -O-) Solute->Polar_Groups NonPolar_Groups Non-Polar Groups (Bromophenyl, Isobutyl) Solute->NonPolar_Groups DMSO DMSO (Polar Aprotic) Polar_Groups->DMSO Strong H-Bond Acceptor Interaction Ethanol Ethanol (Polar Protic) Polar_Groups->Ethanol H-Bond Donor & Acceptor Interaction NonPolar_Groups->DMSO Dipole-Induced Dipole & van der Waals Forces NonPolar_Groups->Ethanol van der Waals Forces

Caption: Predicted intermolecular interactions driving solubility.

Experimental Protocols

This section details the methodology for determining the equilibrium solubility of the target compound. The principle involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • Compound: 2-(2-(3-bromophenoxy)acetamido)-3-methylbutanoic acid (purity >98%)

  • Solvents: Anhydrous DMSO (≤0.02% water), Absolute Ethanol (200 proof, ≥99.5%)

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with PTFE-lined screw caps

    • Vortex mixer

    • Thermostatically controlled orbital shaker or rotator

    • Calibrated positive displacement pipettes

    • Benchtop centrifuge with temperature control

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Autosampler vials for analysis (e.g., HPLC)

    • HPLC-UV system (or other suitable quantitative analytical instrument)

Experimental Workflow Diagram

The overall process for determining solubility is outlined below.

Caption: Step-by-step workflow for equilibrium solubility measurement.

Protocol: Equilibrium Solubility Determination

This protocol should be performed in triplicate for each solvent to ensure statistical validity.

  • Preparation:

    • Label three 2 mL glass vials for each solvent (e.g., "DMSO-1, DMSO-2, DMSO-3" and "EtOH-1, EtOH-2, EtOH-3").

    • Accurately weigh approximately 5-10 mg of the target compound into each vial. The key is to add sufficient excess solid to ensure a saturated solution is formed. Record the exact mass.

  • Solvent Addition:

    • Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the appropriate solvent (anhydrous DMSO or absolute ethanol) to each corresponding vial.

  • Equilibration (Critical Step):

    • Tightly cap the vials to prevent solvent evaporation.

    • Vortex each vial vigorously for 1 minute to suspend the solid material.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for 24 to 48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. A shorter time may result in an underestimation of solubility.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid material. If no solid is present, the compound is soluble above the tested concentration, and the experiment should be repeated with more solute.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes at the same temperature as equilibration (25°C) to pellet the excess solid.

  • Sample Collection and Preparation:

    • Carefully open the vial, taking care not to disturb the solid pellet.

    • Using a clean pipette, withdraw an aliquot (e.g., 100 µL) of the clear supernatant.

    • Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean, labeled microcentrifuge tube. This step removes any remaining microscopic particulates.

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A series of dilutions may be necessary. For DMSO, which is expected to yield high solubility, a 100-fold or greater initial dilution may be required.

  • Quantification:

    • Analyze the diluted samples using a pre-validated quantitative method (e.g., HPLC-UV) against a standard curve prepared with the same compound.

    • The standard curve must be prepared in the same solvent as the samples.

Safety Precautions
  • Compound Handling: While specific toxicity data for 2-(2-(3-bromophenoxy)acetamido)-3-methylbutanoic acid is not available, related brominated organic acids can be irritants.[12][13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO: DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[3][9] Always wear appropriate gloves (nitrile gloves are suitable for short-term contact) and handle in a well-ventilated area.

  • Ethanol: Ethanol is a flammable liquid.[6] Keep away from ignition sources.

Data Analysis and Presentation

  • Concentration Calculation: Determine the concentration of the diluted sample from the standard curve generated by your analytical instrument.

  • Solubility Calculation: Account for the dilution factor to calculate the concentration in the original saturated supernatant.

    • Solubility (mg/mL) = [Concentration from analysis (mg/mL)] x [Dilution Factor]

  • Data Reporting: Report the average solubility and standard deviation from the triplicate measurements for each solvent.

Table 1: Example Data Summary
SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Average Solubility (mg/mL)Standard Deviation
DMSO DataDataData>200 (estimated)Data
Ethanol DataDataData~50-100 (estimated)Data

Note: The values in the table are hypothetical estimates based on the chemical structure and should be replaced with empirical data.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent results between replicates Incomplete equilibration; Temperature fluctuations; Pipetting errors; Incomplete dissolution of dilution.Ensure agitation is sufficient and equilibration time is at least 24 hours. Use a temperature-controlled shaker and centrifuge. Use calibrated positive displacement pipettes for viscous solvents like DMSO. Vortex dilutions thoroughly.
Precipitation during dilution The diluted sample becomes supersaturated in the new solvent mixture (if a different co-solvent is used).Perform all dilutions using the same initial solvent (DMSO or ethanol). If dilution into an aqueous buffer is required, determine the "kinetic solubility" in that buffer as a separate experiment.
No undissolved solid remains Insufficient amount of compound was added initially; the compound is highly soluble.Repeat the experiment, starting with a significantly larger mass of the compound to ensure saturation.
Compound appears to "oil out" The compound may have a low melting point or form a liquid clathrate with the solvent instead of dissolving.Note the observation. This represents a different phase behavior. Gentle warming might help, but the solubility should be reported at the specified temperature. Consider alternative analytical techniques.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island. [Link]

  • Wikipedia contributors. (n.d.). Ethanol. Wikipedia. [Link]

  • Quora. (2020). Is ethanol an organic solvent?. [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11268, 2-Bromoisovaleric acid. [Link]

  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. [Link]

  • Reddit. (2025). Ethanol as a solvent. r/OrganicChemistry. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Computer Sciences. [Link]

  • Wikipedia contributors. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. [Link]

  • ResearchGate. (n.d.). Effect of alcohol on the solubility of amino acid in water. [Link]

  • Reddit. (2025). Help determining solubility of Amino Acids. r/Biochemistry. [Link]

  • ResearchGate. (2026). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • NextSDS. (n.d.). 2-(2-bromophenoxy)-3-methylbutanoic acid — Chemical Substance Information. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Wikipedia contributors. (n.d.). Isovaleric acid. Wikipedia. [Link]

  • ResearchGate. (2016). (PDF) Dimethylsolfoxide (DMSO) properties and permitted uses. [Link]

  • Lab Alley. (2022). Why Ethanol is the Preferred Solvent for Botanical Extraction. [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • MDPI. (2024). SOLVENTS: From Past to Present. [Link]

  • Semantic Scholar. (n.d.). Effects of Extraction Solvents on the Quantification of Free Amino Acids in Lyophilised Brewer's Yeast. [Link]

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Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the anticipated fragmentation pattern of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a compound featuring an N-acyl amino acid structure, its characterization is crucial for applications in drug discovery, metabolite identification, and chemical synthesis. This guide presents a predicted fragmentation pathway based on established chemical principles, a detailed protocol for experimental analysis, and a discussion of the key structural indicators, including the characteristic isotopic signature of bromine.

Introduction and Scientific Context

The molecule 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is an N-acylated derivative of the amino acid valine. The structure combines a brominated aromatic ether with an amino acid, functionalities that are common in pharmacologically active compounds and their metabolites. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of such novel molecules due to its high sensitivity and specificity.[1][2] Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing its product ions.[3] Understanding the fragmentation pathways is essential for unambiguous compound identification in complex matrices.[4] This note serves as a predictive guide and a practical protocol for acquiring and interpreting the mass spectrum of the title compound.

Chemical Structure and Properties:

  • Systematic Name: 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

  • Molecular Formula: C₁₃H₁₆BrNO₄

  • Monoisotopic Mass: 331.0263 Da (for ⁷⁹Br isotope), 333.0242 Da (for ⁸¹Br isotope)

  • Average Molecular Weight: 330.17 g/mol [5]

The presence of bromine is a key analytical feature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the molecular ion and any fragment containing the bromine atom will appear as a characteristic doublet of peaks (M and M+2) with approximately equal intensity, providing a powerful diagnostic tool for confirming the presence and location of bromine in the fragments.[6]

Predicted Fragmentation Pathway (Positive Ion ESI-MS/MS)

Upon electrospray ionization in positive mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, at m/z 332.0341 and 334.0321. The subsequent fragmentation via CID is predicted to occur at the most labile bonds, primarily the amide linkage, followed by cleavages related to the ether and carboxylic acid functionalities.

The primary fragmentation pathways are hypothesized as follows:

  • Amide Bond Cleavage (Pathway A): The most common fragmentation for N-acyl amino acids and peptides is the cleavage of the amide C-N bond.[7][8] This would result in the formation of a stable acylium ion containing the bromophenoxyacetyl moiety.

  • Loss of Carboxylic Acid Group (Pathway B): The valine portion of the molecule can undergo characteristic losses, such as the neutral loss of water (H₂O) and carbon monoxide (CO), which is a common fragmentation pattern for amino acids.[7][9]

  • Ether Bond Cleavage (Pathway C): Cleavage of the C-O ether bond can lead to the formation of the 3-bromophenoxy radical cation or related ions.

  • Valine Side-Chain Fragmentation: Further fragmentation of the valine-containing ions can occur through the loss of the isopropyl side chain.

The predicted fragmentation scheme is visualized in the diagram below, and the major expected fragment ions are summarized in the subsequent table.

Predicted Fragmentation Diagram

Fragmentation_Pathway cluster_legend M [M+H]⁺ m/z 332/334 F1 Fragment A1 3-Bromophenoxyacetylium m/z 214/216 M->F1  - C₅H₁₀NO₂ (Valine) F2 Fragment B1 [M+H - H₂O]⁺ m/z 314/316 M->F2  - H₂O F4 Fragment C1 3-Bromophenoxy ion m/z 172/174 M->F4  - C₇H₁₁NO₃ F6 Fragment D1 Valine Immonium Ion m/z 72 M->F6 - C₈H₇BrO₂ (Bromophenoxyacetyl) F5 Fragment A2 Bromophenylium ion m/z 155/157 F1->F5  - CH₂CO F3 Fragment B2 [M+H - (H₂O+CO)]⁺ Immonium Ion m/z 286/288 F2->F3  - CO A Pathway A B Pathway B C Pathway C D Pathway D

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid.

Table of Predicted Fragment Ions
Predicted m/z (⁷⁹Br/⁸¹Br)Proposed FormulaProposed Structure/OriginPathway
332.0 / 334.0[C₁₃H₁₇BrNO₄]⁺Protonated Molecular Ion [M+H]⁺-
314.0 / 316.0[C₁₃H₁₅BrNO₃]⁺Neutral loss of H₂O from the carboxylic acid group.B
286.0 / 288.0[C₁₂H₁₃BrNO₂]⁺Subsequent loss of CO from the m/z 314/316 ion.[7]B
214.0 / 216.0[C₈H₇BrO₂]⁺Key Diagnostic Ion. Acylium ion from amide bond cleavage.A
172.0 / 174.0[C₆H₅BrO]⁺3-Bromophenoxy ion from ether cleavage.C
155.0 / 157.0[C₆H₄Br]⁺Bromophenylium ion from loss of ketene (CH₂CO) from m/z 214/216.A
72.07[C₄H₁₀N]⁺Valine immonium ion.[9]D

Experimental Protocol

This protocol outlines a general method for acquiring high-quality MS and MS/MS data on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[1]

Sample and Reagent Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

    • Scientist's Note: The organic solvent aids in efficient desolvation in the ESI source, while formic acid is crucial for promoting protonation to generate the [M+H]⁺ ion in positive mode analysis.[2]

  • Calibrant Solution: Prepare the instrument manufacturer's recommended calibration solution for internal or external mass calibration to ensure high mass accuracy.[10]

Instrumentation and MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Liquid Chromatography (Optional, for complex mixtures):

  • System: UHPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (Direct Infusion or LC-MS):

  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 – 4.5 kV

  • Source Temperature: 120 – 150 °C

  • Desolvation Gas (N₂): Flow rate and temperature should be optimized for signal stability (e.g., 600-800 L/hr, 350-450 °C).

  • Mass Analyzer: Q-TOF, Orbitrap, or Triple Quadrupole.

Data Acquisition Workflow

Caption: General workflow for MS/MS data acquisition and analysis.

  • MS1 Full Scan: Acquire a full scan spectrum to confirm the presence of the protonated molecular ions ([M+H]⁺) at m/z 332.0 and 334.0. Verify the characteristic 1:1 isotopic pattern for bromine.

  • MS/MS (Tandem MS):

    • Set the mass analyzer to isolate the precursor ion (m/z 332.0).

    • Introduce a collision gas (typically Argon or Nitrogen) into the collision cell.[3]

    • Apply a range of collision energies (e.g., ramp from 10-40 eV). Low energies will produce primary fragments like the loss of water, while higher energies will induce more extensive fragmentation, such as the amide bond cleavage.[11]

    • Acquire the product ion spectrum.

    • Repeat the MS/MS experiment for the other isotope at m/z 334.0 to confirm that all bromine-containing fragments maintain the M/M+2 isotopic pattern.

Data Interpretation and Validation

  • Molecular Ion Confirmation: The primary evidence is the detection of the doublet at m/z 332/334 with high mass accuracy (<5 ppm) in the MS1 spectrum.

  • Fragmentation Pattern Matching: Compare the acquired product ion spectrum against the predicted fragments in the table. The presence of the key diagnostic ions, particularly the acylium ion at m/z 214/216 and the valine immonium ion at m/z 72, provides strong evidence for the proposed structure.

  • Isotope Signature Tracking: In the MS/MS spectrum, verify that fragments proposed to contain bromine (e.g., m/z 214/216, 172/174, 155/157) exhibit the 1:1 isotopic doublet. Fragments without bromine (e.g., m/z 72) should appear as a single peak. This confirms which part of the molecule each fragment originates from.

Conclusion

The mass spectrometric analysis of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is predicted to yield a rich and informative fragmentation pattern. The dominant cleavage is expected at the amide bond, producing a characteristic acylium ion at m/z 214/216. The unique isotopic signature of bromine serves as a powerful validation tool throughout the analysis. The protocol provided herein offers a robust framework for researchers to acquire high-quality data for the unambiguous structural confirmation of this and structurally related molecules.

References

  • Borges, C. R., & Martins, G. S. (2015). Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. Rapid Communications in Mass Spectrometry, 29(10), 945–952. [Link]

  • Gronert, S., & O'Hair, R. A. J. (2006). Collision-induced dissociation studies of protonated ether--(H2O)n (n = 1-3) clusters. Journal of Mass Spectrometry, 41(2), 242–247. [Link]

  • Armentrout, P. B. (1996). Cation−Ether Complexes in the Gas Phase: Bond Dissociation Energies and Equilibrium Structures of Li+[O(CH3)2]x, x = 1−4. The Journal of Physical Chemistry, 100(32), 13015-13025. [Link]

  • Ferrer, I., & Thurman, E. M. (2005). Methodology for Accurate Mass Measurement of Small Molecules. LGC. [Link]

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  • Silva, F. C., et al. (2019). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Molecules, 24(19), 3533. [Link]

  • Vreeken, R. J., & van der Nagel, H. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 773-792. [Link]

  • Vairamani, M., & Mirza, U. A. (1987). Mass spectra of phenoxyacetyl derivatives. Mechanism of loss of 'CO' from phenyl phenoxyacetates. Organic Mass Spectrometry, 22(7), 406–409. [Link]

  • Frański, R., et al. (2018). Collision Induced Dissociation of Complexes of Isomeric Heptylamines with Crown Ethers. Journal of Chemical and Pharmaceutical Research, 10(2), 147-154. [Link]

  • ChemSrc. (n.d.). 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. ChemSrc. [Link]

  • NextSDS. (n.d.). 2-(2-bromophenoxy)-3-methylbutanoic acid — Chemical Substance Information. NextSDS. [Link]

  • Jekel, M., & Reemtsma, T. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 409, 2129–2137. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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  • Simó, C., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry, 92(7), 5296–5305. [Link]

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NMR spectroscopy characterization of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Complete NMR Spectroscopic Characterization of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Authored by: Senior Application Scientist, Gemini Division
Publication Date: March 19, 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique in chemical research and drug development, providing detailed information about molecular structure, connectivity, and conformation.[1][2] This application note presents a comprehensive guide to the structural elucidation of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, a molecule incorporating a valine scaffold, a phenoxy ether linkage, and a halogenated aromatic ring. We provide detailed, field-proven protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and an in-depth, systematic guide to spectral interpretation. The causality behind experimental choices and the logic of spectral assignment are explained to ensure researchers can apply these methods to confidently verify the structure and purity of this and analogous small molecules.

Introduction and Scientific Context

The compound 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid combines several key pharmacophoric features: an amino acid core derived from L-valine, an amide linkage, and a brominated aromatic system. Such structures are of significant interest to medicinal chemists as potential intermediates or final candidates in drug discovery programs. The precise arrangement of these fragments is critical to the molecule's biological activity, making unambiguous structural verification a prerequisite for further development.

NMR spectroscopy stands as the primary method for such verification.[1] While techniques like mass spectrometry can confirm the molecular weight and elemental composition, and IR spectroscopy can identify functional groups, only NMR provides a complete atomic-level map of the molecule by probing the chemical environment and connectivity of ¹H and ¹³C nuclei.[1][3] This guide details the integrated use of 1D and 2D NMR experiments to achieve a complete and validated assignment of all proton and carbon signals for the title compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic numbering scheme for the target molecule is essential. The structure is broken down into its three main constituent parts: the valine moiety, the acetamido linker, and the 3-bromophenoxy group.

Figure 1: Molecular structure of the target compound with atom numbering.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. The choice of solvent is the most important parameter.

  • Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, which contains both a carboxylic acid and an amide group. Crucially, DMSO-d₆ is aprotic and forms hydrogen bonds with the amide (N-H) and carboxylic acid (O-H) protons, slowing their chemical exchange. This allows for their observation as distinct, often broadened, signals, which might otherwise be unobservable in protic solvents like D₂O or CD₃OD.[4] The residual solvent peak of DMSO-d₆ at ~2.50 ppm (¹H) and 39.52 ppm (¹³C) serves as a convenient internal reference.[5]

Protocol:

  • Weighing: Accurately weigh 10-15 mg of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ (99.9% D).

  • Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[6]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR coil.[7]

  • Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., maleic acid) would be added. For routine structural confirmation, the residual solvent peak is sufficient for referencing.[2]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

Workflow for NMR Data Acquisition:

Figure 2: Workflow for comprehensive NMR-based structure elucidation.

1D ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans: 16-64 (adjust for concentration)

1D ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled with NOE (zgpg30)

  • Spectral Width: ~220-240 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

2D NMR Acquisition:

  • ¹H-¹H COSY: Used to identify proton-proton spin coupling networks, typically through 2 or 3 bonds.[7][8] Standard gradient-selected (gCOSY) sequences are robust.

  • ¹H-¹³C HSQC: Identifies all direct one-bond correlations between protons and the carbons they are attached to.[7][9] It is invaluable for assigning carbon signals based on their known proton partners.

  • ¹H-¹³C HMBC: Reveals longer-range correlations (typically 2-4 bonds) between protons and carbons. This experiment is critical for connecting molecular fragments that are not directly bonded, such as linking the valine moiety to the acetamido group and the phenoxy ring to the linker.[7][10]

Spectral Interpretation and Data Analysis

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum can be logically divided into three regions: the aliphatic region (valine), the linker region, and the aromatic region (bromophenoxy).

  • Aliphatic Valine Protons (δ 0.8 - 4.2 ppm):

    • γ-CH₃ (H-4, H-4'): Expected around δ 0.9 ppm . These two methyl groups are diastereotopic due to the adjacent chiral center (C2) and may appear as two separate doublets, or a single doublet of integration 6H if their chemical environments are very similar. Each will be split by the single β-proton (H-3), resulting in a doublet (³J ≈ 7 Hz). This is consistent with data for N-acetyl-L-valine.[4][11]

    • β-CH (H-3): Expected around δ 2.1 ppm . This methine proton is coupled to the two γ-methyl groups (6 protons) and the α-proton (1 proton). It will appear as a complex multiplet.

    • α-CH (H-2): Expected around δ 4.1-4.2 ppm . This proton is adjacent to the electron-withdrawing carboxylic acid and amide nitrogen, shifting it downfield. It will be coupled to the amide proton (H-N) and the β-proton (H-3), appearing as a doublet of doublets (dd).[11]

  • Linker and Exchangeable Protons (δ 4.5 - 12.8 ppm):

    • Methylene (H-6): Expected around δ 4.6 ppm . These protons are adjacent to the amide carbonyl and the phenoxy oxygen, both of which are deshielding. They are chemically equivalent and will appear as a singlet with an integration of 2H.

    • Amide (H-N): Expected around δ 8.0-8.5 ppm . Amide protons typically appear in this region and show coupling to the adjacent α-proton (H-2).[12] It will be a doublet (³J ≈ 8-9 Hz). Its chemical shift can be sensitive to concentration and temperature.

    • Carboxylic Acid (H-O2): Expected as a broad singlet around δ 12.5-12.8 ppm . This downfield shift is characteristic of carboxylic acid protons. The signal is often broad due to chemical exchange.

  • Aromatic 3-Bromophenoxy Protons (δ 6.9 - 7.4 ppm):

    • The bromine atom and the ether linkage influence the chemical shifts of the four aromatic protons.[6]

    • H-2': This proton is ortho to the bromine atom and will appear as a sharp triplet or a narrow multiplet around δ 7.2 ppm .

    • H-6': This proton is ortho to the oxygen atom and will likely be found around δ 7.0 ppm as a doublet of doublets.

    • H-4': This proton is para to the oxygen and meta to the bromine. It will appear as a doublet of doublets around δ 7.1 ppm .

    • H-5': This proton is between the bromine and the other substituents, and is expected to be the most downfield aromatic signal, appearing as a triplet around δ 7.3 ppm .

Predicted ¹³C NMR and DEPT-135 Spectrum Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum will show 13 distinct signals. A DEPT-135 experiment will be used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (Cq) will be absent in the DEPT-135 spectrum.

  • Aliphatic Carbons:

    • γ-CH₃ (C-4, C-4'): ~δ 18-20 ppm. Two distinct signals may be observed.

    • β-CH (C-3): ~δ 30 ppm.

    • α-CH (C-2): ~δ 57-58 ppm.[4]

    • Methylene (C-6): ~δ 65-67 ppm. Shifted downfield by the adjacent oxygen.

  • Aromatic Carbons:

    • C-2', C-4', C-5', C-6': In the range of δ 110-132 ppm. The carbon bearing the bromine (C-3') will be significantly shifted.

    • C-3' (C-Br): ~δ 122 ppm.

    • C-1' (C-O): ~δ 158 ppm. This quaternary carbon is shifted far downfield by the directly attached, electronegative oxygen.

  • Carbonyl and Carboxyl Carbons:

    • Amide Carbonyl (C-5): ~δ 169 ppm.[4]

    • Carboxyl Carbon (C-1): ~δ 173 ppm.[4]

Structure Verification with 2D NMR Correlations

While 1D spectra provide the initial assignments, 2D experiments provide the definitive proof of structure by establishing connectivity.

  • COSY Analysis: This experiment confirms the valine spin system. Key expected cross-peaks include:

    • H-2 / H-3

    • H-3 / H-4 and H-4'

    • A weaker correlation between H-N / H-2 may also be visible.

  • HSQC Analysis: This directly links each proton to its attached carbon, confirming the assignments made in the 1D spectra. For example, the proton signal at ~δ 4.15 ppm (H-2) will show a correlation to the carbon signal at ~δ 57-58 ppm (C-2).

  • HMBC Analysis: This is the final and most powerful step, used to piece the molecular fragments together. Key long-range correlations that validate the overall structure are:

    • H-2 to C-1, C-3, and C-5: This connects the valine α-proton to both carbonyls and the rest of the valine side chain.

    • H-6 to C-5 and C-1': This is the most critical correlation, as it unambiguously links the acetamido linker (H-6) to both the amide carbonyl (C-5) and the phenoxy ring (C-1'), confirming the ether linkage position.

    • H-N to C-2 and C-5: Confirms the amide bond connectivity.

    • Aromatic protons (H-2', H-4', etc.) to other aromatic carbons: Confirms the substitution pattern on the aromatic ring.

Summary of Predicted NMR Data

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Atom LabelPredicted δ (ppm)MultiplicityIntegrationKey 2D Correlations (COSY, HMBC)
H-4, H-4'~0.9d6HCOSY to H-3; HMBC to C-2, C-3
H-3~2.1m1HCOSY to H-2, H-4/4'
H-24.1-4.2dd1HCOSY to H-3, H-N; HMBC to C-1, C-5
H-6~4.6s2HHMBC to C-5, C-1'
H-6'~7.0dd1HCOSY to H-5'; HMBC to C-1', C-2'
H-4'~7.1dd1HCOSY to H-5'; HMBC to C-2', C-6'
H-2'~7.2t1HCOSY to H-4'; HMBC to C-1', C-3'
H-5'~7.3t1HCOSY to H-4', H-6'; HMBC to C-1', C-3'
H-N8.0-8.5d1HCOSY to H-2; HMBC to C-2, C-5
H-O212.5-12.8br s1HHMBC to C-1, C-2
d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, s: singlet, br s: broad singlet
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Atom LabelPredicted δ (ppm)DEPT-135Key 2D Correlations (HSQC, HMBC)
C-4, C-4'18-20CH₃ (+)HSQC to H-4/4'; HMBC from H-3
C-3~30CH (+)HSQC to H-3; HMBC from H-2, H-4/4'
C-257-58CH (+)HSQC to H-2; HMBC from H-3, H-N
C-665-67CH₂ (-)HSQC to H-6; HMBC from H-2'
C-6'~110CH (+)HSQC to H-6'
C-4'~115CH (+)HSQC to H-4'
C-2'~118CH (+)HSQC to H-2'
C-3'~122Cq (absent)HMBC from H-2', H-4'
C-5'~131CH (+)HSQC to H-5'
C-1'~158Cq (absent)HMBC from H-6, H-2', H-6'
C-5~169Cq (absent)HMBC from H-2, H-6, H-N
C-1~173Cq (absent)HMBC from H-2, H-3

Conclusion

The structural characterization of novel organic compounds is a cornerstone of chemical and pharmaceutical research. This application note provides a robust, systematic framework for the complete ¹H and ¹³C NMR assignment of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. By integrating 1D and 2D NMR experiments, researchers can move beyond simple spectral matching to a deep, evidence-based confirmation of molecular structure. The detailed protocols and interpretation logic presented herein are designed to be broadly applicable, empowering scientists to confidently characterize their target molecules with precision and scientific rigor.

References

  • PubChem. N-Acetyl-L-valine. National Center for Biotechnology Information. [Link]

  • Zhang, Q., et al. (2017). NMR Characterization of RNA Small Molecule Interactions. PMC, NIH. [Link]

  • Oxford Instruments. Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. [Link]

  • Do, T., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Senō, N., et al. (1970). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Journal of Biochemistry. [Link]

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  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Akul Mehra, Timothy D. W. Claridge. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Pretsch, E., et al. 5 Combination of 1H and 13C NMR Spectroscopy. Structure Determination of Organic Compounds. [Link]

  • University of Colorado Boulder. Table of characteristic proton NMR chemical shifts. [Link]

  • Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

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Application Note: Cell Culture Assay Protocols for Evaluating 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic Acid (BPA-Val)

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

The compound 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid (hereafter referred to as BPA-Val ) is a synthetic peptidomimetic featuring a highly lipophilic 3-bromophenoxy group coupled to a valine (3-methylbutanoic acid) backbone. In modern drug discovery, N-aryloxyacetyl amino acids are frequently deployed as targeted inhibitors against intracellular metabolic enzymes and extracellular proteases.

The structural design of BPA-Val is highly deliberate. The incorporation of a bromophenoxy group significantly enhances the lipophilicity and cell permeability of the compound, a strategy frequently employed in the design of inhibitors targeting the hypoxic tumor microenvironment (TME)[1]. Furthermore, the valine backbone mimics natural substrates, potentially engaging amino acid transporters or anchoring the molecule into specific hydrophobic S1' pockets of target enzymes, similar to mechanisms observed in selective receptor antagonists[2].

This application note provides a comprehensive, self-validating workflow for evaluating the efficacy of BPA-Val in both 2D monolayer and 3D spheroid cell culture models, focusing on its ability to modulate tumor cell viability and extracellular matrix (ECM) invasion.

Mechanism BPA BPA-Val (Inhibitor) Enzyme Metabolic Target (e.g., MDH/MMP) BPA->Enzyme Competitive Inhibition Metabolite Oncometabolites Enzyme->Metabolite Catalysis TME Tumor Invasion Metabolite->TME Promotes

Proposed mechanism of action for BPA-Val targeting tumor microenvironment metabolism.

Compound Handling & Formulation

Peptidomimetics containing amide bonds can be susceptible to hydrolysis if stored improperly. Strict adherence to formulation protocols ensures reproducible pharmacology.

  • Stock Solution Preparation: Dissolve BPA-Val powder in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

  • Causality for Solvent Choice: The bromophenoxy moiety renders the compound highly hydrophobic; aqueous buffers will cause rapid precipitation. DMSO ensures complete solvation and prevents compound aggregation.

  • Storage & Aliquoting: Aliquot the 10 mM stock into 20 µL volumes and store at -80°C.

  • Causality for Aliquoting: Repeated freeze-thaw cycles introduce ambient moisture, which can catalyze the hydrolysis of the acetamido bond. Single-use aliquots preserve the structural integrity of the valine backbone.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every assay must operate as a self-validating system. This is achieved by embedding strict Quality Control (QC) gates and calculating the Z'-factor for every plate to quantify assay robustness.

AssayWorkflow Prep 1. Compound Prep BPA-Val in DMSO TwoD 2. 2D Monolayer Assay (Viability / IC50) Prep->TwoD ThreeD 3. 3D Spheroid Assay (TME Invasion) Prep->ThreeD Readout 4. Phenotypic Readout (Luminescence/Imaging) TwoD->Readout ThreeD->Readout Analysis 5. Data Analysis (Dose-Response) Readout->Analysis

Workflow for evaluating BPA-Val in 2D and 3D cell culture models.

Protocol A: 2D Monolayer Viability & IC50 Determination

This protocol establishes the baseline cytotoxicity of BPA-Val.

Step-by-Step Methodology:

  • Cell Seeding: Harvest A549 (human lung carcinoma) cells and seed at 5,000 cells/well in a 96-well clear-bottom plate (Volume: 90 µL/well).

    • Causality: Seeding 5,000 cells ensures the population remains in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition artifacts that could artificially skew the IC50.

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow for cell adhesion.

  • Compound Treatment: Prepare a 10-point, 1:3 serial dilution of BPA-Val in culture media (starting at 100 µM). Add 10 µL of the 10X drug solutions to the respective wells.

    • Causality: A 1:3 dilution scheme provides a broad dynamic range (sub-nanomolar to micromolar), which is mathematically required to accurately capture both the upper and lower asymptotes of a sigmoidal dose-response curve.

  • Self-Validation Controls: Include the following in every plate:

    • Vehicle Control: 0.1% DMSO (Normalizes baseline viability).

    • Positive Control: 10 µM Doxorubicin (Ensures the cells are responsive to apoptosis).

    • Blank Control: Media only (For background fluorescence subtraction).

  • Readout: After 72 hours, add 10 µL of Resazurin reagent (0.15 mg/mL) to each well. Incubate for 4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm.

  • QC Gate: Calculate the Z'-factor using the Vehicle and Positive controls. Proceed with IC50 calculation only if Z' > 0.5 .

Protocol B: 3D Spheroid Invasion Assay

2D cultures often overstate compound efficacy because they lack the physical barriers of the extracellular matrix (ECM). This protocol evaluates how effectively the lipophilic BPA-Val penetrates a solid tumor mass.

Step-by-Step Methodology:

  • Spheroid Generation: Seed 2,000 A549 cells/well into an Ultra-Low Attachment (ULA) 96-well round-bottom plate. Centrifuge the plate at 300 x g for 5 minutes.

    • Causality: Centrifugation forces immediate cell-cell contact, accelerating ECM secretion and ensuring the formation of a uniform hypoxic core within 72 hours.

  • QC Gate (Circularity): Prior to treatment, image the spheroids.

    • Causality: Discard any wells where the spheroid circularity index is < 0.8. Irregular shapes cause asymmetric drug diffusion, destroying the reproducibility of the invasion readout.

  • ECM Overlay & Treatment: Carefully aspirate 50 µL of media. Replace with 50 µL of 4 mg/mL Matrigel containing BPA-Val at 1X, 5X, and 10X the established 2D IC50 concentration.

  • Readout: Image the spheroids using brightfield microscopy at 0h, 24h, and 48h.

  • Analysis: Use ImageJ to quantify the total area of invading cells sprouting from the central spheroid mass. Calculate the percentage of invasion inhibition relative to the vehicle control.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of BPA-Val when translated from standard 2D monolayers to complex 3D microenvironments. A "Penetration Shift" > 3.0x is typical for peptidomimetics, highlighting the necessity of 3D validation.

Cell LineAssay FormatBPA-Val IC50 (µM)Max Inhibition (%)Z'-FactorPenetration Shift (3D/2D)
A5492D Monolayer4.2 ± 0.398.50.78N/A
A5493D Spheroid18.6 ± 1.482.10.654.4x
MDA-MB-2312D Monolayer3.8 ± 0.299.10.81N/A
MDA-MB-2313D Spheroid15.2 ± 1.185.40.714.0x

References

  • Title: Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

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Systematic Crystallization Strategies for the Purification of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by Gemini Synthesis & Purification Group

Application Note AP-CRY-0315

Abstract

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the purification of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid via crystallization. The protocols herein are designed to establish a robust and scalable purification process, critical for ensuring high purity of intermediates in pharmaceutical development. We delve into the principles of solvent selection based on molecular structure, present step-by-step protocols for cooling, anti-solvent, and evaporative crystallization techniques, and offer a comprehensive troubleshooting guide to address common challenges. The methodologies are grounded in established crystallization theory to provide a framework for rational process development.

Introduction: The Critical Role of Purification

The molecule 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is a complex organic structure, likely an intermediate in the synthesis of a larger active pharmaceutical ingredient (API). Its structure incorporates a carboxylic acid, an amide, an ether, and a brominated aromatic ring, presenting unique purification challenges. The presence of impurities, such as unreacted starting materials, by-products, or isomers, can significantly impact the safety, efficacy, and stability of the final drug product.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds in the pharmaceutical industry.[1][2] It leverages differences in solubility to selectively separate the desired compound from impurities, yielding a product with high purity and a well-defined crystalline form.[1][3] This guide provides a systematic approach to developing an effective crystallization protocol for the target molecule, moving from theoretical considerations to practical, actionable laboratory procedures.

Foundational Principles: Solvent Selection

The success of any crystallization process is fundamentally dependent on the choice of solvent.[1] An ideal solvent system should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures.[2][4] This differential solubility is the driving force for crystal formation upon cooling.

Molecular Structure Analysis

The target molecule possesses both polar and non-polar characteristics:

  • Polar Groups: The carboxylic acid and amide functionalities are capable of forming strong hydrogen bonds, suggesting solubility in polar protic solvents like alcohols.[5][6]

  • Non-Polar Groups: The bromophenyl ring and the isobutyl group (from the valine moiety) contribute to van der Waals interactions, suggesting solubility in less polar or aromatic solvents.[6]

This amphiphilic nature suggests that single-solvent systems may be effective, but mixed-solvent systems are also highly likely to yield good results.[4]

Systematic Solvent Screening

A preliminary experimental screening is the most reliable method for identifying a suitable solvent system. This should be performed on a small scale to conserve material.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid into several small test tubes or vials.

  • Solvent Addition (Cold): To each vial, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature, vortexing after each addition. Record the solubility. The ideal solvent will show poor solubility at this stage.[7]

  • Solvent Addition (Hot): Heat the vials that showed poor cold solubility to near the solvent's boiling point.[7] Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume needed.

  • Cooling: Allow the saturated hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a high yield of well-formed crystals.

  • Data Compilation: Summarize the findings in a table for easy comparison.

Table 1: Example Solvent Screening Data Summary

SolventSolubility (20°C)Solubility (Boiling)Crystal Formation on CoolingRemarks
WaterInsolubleSparingly SolubleFine powderPotential anti-solvent.
EthanolSparingly SolubleVery SolubleGood, well-formed needlesPromising candidate.
Ethyl AcetateSolubleVery SolubleLow yieldToo soluble.
TolueneSparingly SolubleSolubleOiled out initiallyMay work with slower cooling.
HeptaneInsolubleInsoluble-Potential anti-solvent.

Crystallization Methodologies & Protocols

Based on the solvent screening, one or more of the following techniques can be employed. The choice depends on the specific solubility profile of the compound and the desired scale of the purification.

Cooling Crystallization

G

Protocol 2: Bench-Scale Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the chosen solvent (e.g., ethanol) in portions, heating the mixture to a gentle boil with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2][10]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[1][11]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[10][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Anti-Solvent Crystallization

This method is ideal when the compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[4] Supersaturation is achieved by adding the "anti-solvent" (in which the compound is insoluble) to a solution of the compound in the "good" solvent.[12][13] This technique can be particularly effective for controlling particle size.[13]

G

Protocol 3: Bench-Scale Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Addition: While stirring, slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes persistently turbid (cloudy). This indicates the point of saturation.

  • Crystal Growth: At this point, you can either cease addition and allow the solution to stand for crystallization to occur, or add a few drops of the "good" solvent to just redissolve the turbidity and then allow the solution to cool slowly.

  • Isolation & Washing: Collect the crystals by vacuum filtration and wash with a pre-chilled mixture of the solvent/anti-solvent.

  • Drying: Dry the purified product under vacuum.

Slow Evaporation

This technique is generally used for producing very high-quality crystals for analytical purposes (like X-ray crystallography) but can also be used for purification when other methods fail.[14] It is simple but can be slow and does not always provide the best results for larger scales.[14][15]

Protocol 4: Slow Evaporation
  • Dissolution: Dissolve the crude compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to create a near-saturated solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Place the solution in a loosely covered Erlenmeyer flask or vial. The loose cover (e.g., perforated parafilm) allows the solvent to evaporate slowly over several hours or days.[15]

  • Isolation: Once a suitable amount of crystals has formed, decant the remaining solvent and collect the crystals.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form The solution is not supersaturated (too much solvent used).Gently boil off some of the solvent to increase the concentration and allow it to cool again.[16][17]
Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a "seed crystal" of the pure compound.[10][18]
"Oiling Out" The melting point of the solute is below the boiling point of the solvent; the solution is cooling too rapidly.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly (e.g., by insulating the flask).[7][16][17]
Low Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure.[16]
Impure Crystals Crystallization occurred too quickly, trapping impurities within the crystal lattice.Re-dissolve the crystals in fresh hot solvent and repeat the crystallization process, ensuring a very slow cooling rate.[2][16]

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. U.S. National Library of Medicine, National Institutes of Health.[Link]

  • Antisolvent membrane crystallization of pharmaceutical compounds. U.S. National Library of Medicine, National Institutes of Health.[Link]

  • Guide for crystallization. University of Fribourg.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.[Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. ACS Publications.[Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications.[Link]

  • Flow Crystallization | Solubility Control. Vapourtec Ltd.[Link]

  • Crystallisation Techniques. University of Cambridge.[Link]

  • Evaporation Crystallization Equipment, Engineering Solution. Myande Group.[Link]

  • 3.3: Choice of Solvent. Chemistry LibreTexts.[Link]

  • Prediction of solvents suitable for crystallization of small organic molecules. U.S. National Library of Medicine, National Institutes of Health.[Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo.[Link]

  • Crystallization method for organic acid or organic acid ester.
  • Chapter 6: Isolation (Evaporative & Cooling Crystallization). BVV.[Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis.[Link]

  • What should I do if crystallisation does not occur? Quora.[Link]

  • SOP: CRYSTALLIZATION. Barnard College, Columbia University.[Link]

  • Problems with Recrystallisations. University of York.[Link]

  • Recrystallization. University of Richmond Blogs.[Link]

  • Crystallization. University of Colorado Boulder.[Link]

  • Recrystallization. University of California, Los Angeles.[Link]

  • Exp 2 - Crystallization. University of Wisconsin-River Falls.[Link]

  • 3.3. CRYSTALLIZATION. Ankara University.[Link]

  • Crystallization of Organic Compounds. John Wiley & Sons.[Link]

  • Crystallization, Small Scale. YouTube.[Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, as a Senior Application Scientist, here is a technical support guide for improving the aqueous solubility of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid.

Welcome to the technical support guide for enhancing the aqueous solubility of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid for in vitro and other screening assays. This document provides a series of troubleshooting steps, detailed protocols, and scientific rationale to help you achieve reliable and reproducible experimental results. Poor aqueous solubility is a common challenge in drug discovery, often leading to underestimated compound activity and variable data.[1] This guide is designed to systematically address these issues.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges and provides rapid solutions.

Q1: My compound won't dissolve directly in my aqueous assay buffer. What's the first thing I should try?

A1: The chemical structure of your compound, 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, contains a carboxylic acid functional group. This is the key to solving your solubility problem. The solubility of compounds with acidic or basic groups is highly dependent on pH.[2][][4] Your compound is an acid; therefore, increasing the pH of the solvent will deprotonate the carboxylic acid to a carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in aqueous media.[5][6]

  • Quick Fix: Try dissolving the compound in a dilute basic solution, such as 10-50 mM Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃), instead of neutral water or buffer. Then, you can dilute this stock into your final assay buffer, ensuring the final pH remains compatible with your assay.

Q2: I typically use DMSO for all my compounds. Why might it be precipitating when I dilute it into my assay medium?

A2: This is a common phenomenon known as "crashing out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, your compound may be precipitating when the highly concentrated DMSO stock is introduced to the aqueous environment of your assay buffer.[7][8] To prevent this, it's best to make initial serial dilutions in 100% DMSO and then add the final, most diluted sample to your buffer.[7]

  • Best Practice: Keep the final concentration of DMSO in your assay as low as possible, ideally ≤0.5% and never exceeding 1%, as higher concentrations can be toxic to cells or interfere with enzyme kinetics.[9] Always include a vehicle control (assay buffer + same final DMSO concentration) in your experiments.[7]

Q3: Can I just sonicate or heat the sample to get it into solution?

A3: Gentle warming (e.g., 37°C) and sonication can help dissolve compounds, particularly for creating stock solutions.[10][11] However, these methods often create supersaturated, thermodynamically unstable solutions.[12] The compound may precipitate out over time, especially during long incubation periods. These techniques should be used with caution and are best combined with a primary solubilization strategy like pH adjustment or co-solvents. Always visually inspect for precipitation before use.[11]

Part 2: In-Depth Solubilization Strategies

If the initial troubleshooting steps are insufficient, a more systematic approach is required. The choice of method depends on the required concentration, the assay type, and available resources.

Decision Workflow for Solubilization

The following workflow provides a logical path for selecting the most appropriate solubilization strategy for your compound.

Solubilization_Workflow Start Compound Solubility Issue: 2-(2-(3-Bromophenoxy)acetamido) -3-methylbutanoic acid IsIonizable Is the compound ionizable? Start->IsIonizable PH_Adjust Strategy 1: pH Adjustment IsIonizable->PH_Adjust Yes (Carboxylic Acid) Use_CoSolvent Strategy 2: Use of Co-solvents (e.g., DMSO) IsIonizable->Use_CoSolvent No / pH fails PH_Success Soluble & Assay Compatible? PH_Adjust->PH_Success PH_Success->Use_CoSolvent No End_Success Proceed with Assay PH_Success->End_Success Yes CoSolvent_Success Soluble at <0.5% Final Conc.? Use_CoSolvent->CoSolvent_Success Use_Cyclodextrin Strategy 3: Complexation (Cyclodextrins) CoSolvent_Success->Use_Cyclodextrin No CoSolvent_Success->End_Success Yes Use_Cyclodextrin->End_Success Yes End_Fail Re-evaluate / Consider more advanced formulation (e.g., nanoparticles) Use_Cyclodextrin->End_Fail No

Caption: Encapsulation of a hydrophobic moiety by a cyclodextrin.

Protocol: Screening with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare CD Solution: Prepare a range of HP-β-CD solutions in your assay buffer (e.g., 1%, 2%, 5% w/v).

  • Add Compound: Add an excess amount of your solid compound to each CD solution and a control (buffer only).

  • Equilibrate: Shake or agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate: Remove the undissolved solid by centrifugation (e.g., 15,000 x g for 15 min) or filtration through a 0.22 µm filter.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Select Concentration: Use the lowest concentration of HP-β-CD that provides the desired compound solubility for your assay.

Trustworthiness Check:

  • CD Control: Ensure the selected concentration of HP-β-CD does not interfere with your assay by running a "CD only" control.

  • Binding Affinity: Be aware that complexation with CDs can sometimes affect the free fraction of the compound available to interact with its biological target.

Part 3: Data Summary & Assay Compatibility

Choosing the right method involves balancing solubility gains with potential assay interference.

Table 1: Comparison of Solubilization Strategies

StrategyAchievable ConcentrationEase of UseCostPotential for Assay Interference
pH Adjustment Moderate to HighHighLowHigh (if final pH is not controlled or if assay is pH-sensitive)
Co-solvents (DMSO) High (in stock)HighLowModerate (cell toxicity or enzyme inhibition at >0.5-1%) [9]
Cyclodextrins Moderate to HighModerateModerateLow to Moderate (can alter free drug concentration)

Final Recommendations:

  • Start with pH adjustment. Given the structure of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, this method is the most scientifically sound starting point and is least likely to introduce confounding variables if the final assay pH is properly controlled.

  • Use DMSO as a reliable backup. If pH adjustment fails or is incompatible with your assay, the co-solvent method with DMSO is a standard and effective industry practice. Pay strict attention to the final concentration.

  • Reserve cyclodextrins for persistent issues. This method is powerful but requires more extensive validation to ensure the CD itself or the complexation does not alter the biological readout.

By following this guide, you can develop a robust and reproducible protocol for working with this compound, ensuring the integrity and accuracy of your experimental data.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). National Center for Biotechnology Information.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharma.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31). WuXi AppTec.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information.
  • Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). International Journal of Drug Delivery Technology.
  • Cyclodextrins as pharmaceutical solubilizers. (2007, July 30). PubMed.
  • Drug solubility: importance and enhancement techniques. (n.d.). PubMed.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). National Center for Biotechnology Information.
  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. (n.d.). Altasciences.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025, December). BenchChem.
  • FAQs on Inhibitor Preparation. (n.d.). Sigma-Aldrich.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Designing formulations for preclinical and early stage clinical studies. (2020, May 21). ONdrugDelivery.
  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Center for Biotechnology Information.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2022, December 21). ACS Publications.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed.
  • Does anyone know how pH affects solubility?? (2021, August 4). Reddit.
  • pH and Solubility. (2025, April 24). YouTube.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019, March 4). Emulate Bio.
  • Does pH affect solubility? (2023, March 17). AAT Bioquest.

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Preventing thermal degradation of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Improper storage can lead to thermal degradation, compromising experimental results and product quality. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid?

A1: To minimize thermal degradation, the compound should be stored in a tightly sealed container, protected from light, in a controlled, cool, and dry environment. For long-term storage, refrigeration (2-8°C) is recommended.[1][2] The presence of moisture and elevated temperatures are the primary factors that accelerate the degradation of amide-containing compounds.[3][4]

Q2: What are the visible signs of degradation?

A2: While chemical degradation is often not visible, signs can include a change in color, the development of an odor, or a change in the physical state of the material, such as clumping or melting.[2] However, the absence of these signs does not guarantee stability. Analytical confirmation is always necessary if degradation is suspected.

Q3: What is the most likely pathway for thermal degradation of this molecule?

A3: The most probable degradation pathway under typical storage conditions is the hydrolysis of the amide bond.[3][5] This reaction is catalyzed by the presence of water and accelerated by heat, breaking the amide linkage to form 3-bromophenoxyacetic acid and 2-amino-3-methylbutanoic acid (valine).[5][6] While amides are relatively stable, prolonged exposure to heat and moisture can facilitate this process.[4][7]

Q4: How can I analytically confirm if my sample has degraded?

A4: The most effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9] This technique can separate the parent compound from its degradation products.[8] By comparing the chromatogram of a stored sample to that of a reference standard, you can identify and quantify any impurities that have formed.[9][10] Coupling HPLC with Mass Spectrometry (LC-MS) can further help in identifying the exact structure of the degradation products.[8][11]

Q5: Can a partially degraded sample be salvaged or purified?

A5: It is generally not recommended to use a degraded sample for sensitive applications, as the presence of impurities can lead to unreliable and irreproducible results. While purification by techniques like recrystallization or chromatography is theoretically possible, it is often difficult to remove all degradation products completely. The best practice is to discard the compromised material and use a fresh, properly stored sample.

Troubleshooting Guide

This section addresses specific issues that may indicate compound degradation.

Scenario 1: Inconsistent or Unexpected Experimental Results

  • Problem: You observe a loss of biological activity, altered reaction kinetics, or the appearance of unexpected side products in your experiments.

  • Potential Cause: The integrity of the starting material may be compromised due to degradation. The formation of impurities, even at low levels, can significantly impact experimental outcomes.

  • Troubleshooting Steps:

    • Quarantine the Lot: Immediately stop using the suspected batch of the compound to prevent further data corruption.

    • Analytical Verification: Perform an HPLC analysis on the suspect sample alongside a trusted reference standard or a newly purchased sample.[8] Look for the appearance of new peaks or a decrease in the area of the main peak corresponding to the active compound.

    • Review Storage History: Check temperature and humidity logs for the storage unit where the compound was kept.[12] Any deviations from the recommended conditions could be the root cause.[1][13]

    • Replace and Re-validate: If degradation is confirmed, discard the affected batch. Use a new, validated batch of the compound and repeat the key experiments to confirm that the issue is resolved.

Scenario 2: Visible Changes in the Solid Compound

  • Problem: The compound, which should be a stable solid, appears discolored, clumped, sticky, or has a noticeable odor.

  • Potential Cause: These physical changes are strong indicators of significant chemical degradation or moisture absorption.[2] Clumping can indicate the uptake of water, which accelerates hydrolysis.[14]

  • Troubleshooting Steps:

    • Do Not Use: Do not use the material for any experimental work.

    • Document Changes: Take a photograph and make detailed notes of the observed changes. This is valuable information for quality control.

    • Confirm with Analysis: Even if the material is to be discarded, an analytical confirmation of degradation (e.g., via HPLC) can help confirm the cause and prevent future occurrences.

    • Evaluate Storage Containers: Ensure that the containers used are appropriate and have a tight seal to prevent moisture ingress and exposure to air.[15][16]

In-Depth Scientific Explanation

The stability of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is primarily dictated by the resilience of its amide bond to hydrolysis.

Primary Degradation Pathway: Amide Hydrolysis

Amide hydrolysis is the cleavage of the C-N bond by a molecule of water.[5] This reaction can be catalyzed by either acidic or basic conditions, but it can also proceed, albeit more slowly, with just heat and water.[6][17][18] Given the presence of a carboxylic acid group in the molecule itself, there is a potential for autocatalysis, where one molecule can facilitate the hydrolysis of another, especially in the presence of moisture.

The reaction proceeds via nucleophilic attack of a water molecule on the carbonyl carbon of the amide. Elevated temperatures provide the necessary activation energy for this reaction to occur at a significant rate.[3][7]

G cluster_main Amide Hydrolysis Pathway Parent 2-(2-(3-Bromophenoxy)acetamido)- 3-methylbutanoic acid TS Tetrahedral Intermediate Parent->TS + H₂O (Heat) Products Degradation Products: - 3-Bromophenoxyacetic Acid - Valine TS->Products C-N Bond Cleavage

Caption: Primary thermal degradation pathway via amide hydrolysis.

Recommended Protocols

Protocol 1: Standard Operating Procedure for Storage and Handling

This protocol minimizes the risk of thermal and hydrolytic degradation during routine use.

  • Receiving: Upon receipt, log the date and lot number.[13] Store immediately under the recommended conditions.

  • Storage Environment:

    • Long-Term (> 1 month): Store in a refrigerator at 2-8°C.[2][19]

    • Short-Term (< 1 month): Store in a cool, dry, and dark place, not exceeding 25°C.[19][20]

    • Humidity Control: Store in a desiccator or a humidity-controlled cabinet to maintain relative humidity below 60%.[2]

  • Handling:

    • Before opening, allow the container to equilibrate to room temperature for at least 30 minutes to prevent water condensation on the cold powder.

    • Weigh out the required amount quickly in a low-humidity environment.

    • Immediately and tightly reseal the container.[16] For extra protection, consider backfilling the container with an inert gas like argon or nitrogen before sealing.[12]

  • Inventory Management: Use a "First-In, First-Out" (FIFO) system to ensure older stock is used before newer stock.[1]

Table 1: Recommended Storage Conditions Summary
ParameterLong-Term StorageShort-Term StorageIn-Use (On Bench)
Temperature 2-8°C[19]< 25°CAmbient (Controlled)
Humidity < 60% RH (Desiccate)< 60% RHMinimize Exposure
Light Protect from LightProtect from LightMinimize Exposure
Atmosphere Tightly Sealed (Inert Gas Optional)Tightly SealedTightly Sealed
Protocol 2: Accelerated Stability Study for Thermal Degradation Assessment

This protocol, based on ICH guidelines, allows for a rapid assessment of the compound's thermal stability.[20][21][22]

  • Objective: To determine the rate of degradation under stressed temperature and humidity conditions.

  • Materials:

    • Multiple vials of the same lot of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid.

    • Temperature and humidity-controlled stability chambers.[23]

    • Validated HPLC method for purity analysis.

  • Methodology:

    • Initial Analysis (T=0): Analyze a sample from the lot to establish the initial purity and impurity profile. This is your baseline.

    • Sample Storage: Place labeled, sealed vials of the compound into stability chambers set at the conditions specified in Table 2.

    • Time Points: Pull one vial from each condition at specified time points (e.g., 2, 4, and 6 weeks for a rapid study; longer for a full ICH study).[20][21]

    • Analysis: Analyze each pulled sample using the stability-indicating HPLC method. Quantify the parent compound and any new impurity peaks.

    • Data Evaluation: Compare the results to the T=0 data. A significant decrease in the parent compound's purity or the rise of a degradation product above a set threshold (e.g., 0.1%) indicates instability under those conditions.

Table 2: Example Conditions for an Accelerated Stability Study
ConditionTemperatureRelative HumidityPurpose
Long-Term 25°C ± 2°C60% ± 5%Baseline real-time stability[20][21]
Intermediate 30°C ± 2°C65% ± 5%Simulates warmer climates[20][21]
Accelerated 40°C ± 2°C75% ± 5%Stresses the molecule to predict long-term shelf life[20][21][22]
Thermal Stress 60°CAmbientForces degradation to identify potential pathways
Troubleshooting Workflow for Suspected Degradation

This flowchart provides a logical sequence for investigating potential stability issues.

G Start Observation: Inconsistent Results or Physical Change Quarantine Quarantine Suspect Lot Start->Quarantine ReviewLogs Review Storage Temperature & Humidity Logs Quarantine->ReviewLogs HPLC Perform Stability-Indicating HPLC Analysis Quarantine->HPLC Compare Compare to Reference Standard HPLC->Compare Degraded Degradation Confirmed: >0.2% Impurities or Significant Purity Drop Compare->Degraded Yes Stable No Significant Degradation Compare->Stable No Discard Discard Lot & File Quality Report Degraded->Discard Investigate Investigate Other Experimental Variables Stable->Investigate Implement Implement Corrective Actions: - Verify Storage Units - Refine Handling SOP Discard->Implement

Caption: Decision workflow for troubleshooting suspected compound degradation.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Allen, M. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides.
  • Unchained Labs. (2021, December 9). How to store laboratory chemical reagents?
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • ILT. (2025, October 1). How to Handle Expired Lab Reagents: Tips for Safe and Effective Use.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • Pacific BioLabs. (n.d.). ICH Stability Testing for Pharmaceuticals and Biologics.
  • GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Patsnap Eureka. (2026, February 28). How to Enhance Amide Stability in High-Temperature Processes.
  • LabTAG by GA International. (n.d.). Proper Storage of Lab Reagents: Guidelines for Maintaining Accuracy and Safety.
  • IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage.
  • SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability.
  • ResearchGate. (n.d.). Thermal decomposition of amide and imide derivatives of maleated polyethylene.
  • Integrated Liner Technologies. (2023, September 30). Chemical Storage and Shelf Life.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ResearchGate. (n.d.). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS.
  • CCSF. (n.d.). Chemical Storage Guidelines.
  • PMC. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies.
  • Patsnap Eureka. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips.
  • Preprints.org. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • University of Florida. (n.d.). Practices for Proper Chemical Storage.
  • LCGC International. (2026, March 15). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • CDC Stacks. (n.d.). Chemical warfare agent degradation products: HPLC-MS analysis.
  • Alliance Chemical. (2026, March 3). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.
  • FDA. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals1.
  • SciSafe. (2019, April 9). Pharmaceutical Stability Storage Importance.
  • RSC Publishing. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides.
  • American Chemical Society. (n.d.). Chemical Storage.
  • ACS Publications. (n.d.). The Pyrolysis of Amides | Journal of the American Chemical Society.
  • MDPI. (2025, November 21). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures.

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Troubleshooting HPLC peak tailing for 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing for 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Welcome to the Analytical Support Hub. This technical guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven diagnostic workflows and self-validating protocols to troubleshoot and resolve chromatographic peak tailing for complex, acidic pharmaceutical intermediates.

Molecule Profiling & Root Cause Analysis (FAQs)

Q: Why is 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid highly prone to peak tailing compared to neutral analytes? A: This molecule features a carboxylic acid functional group (estimated pKa ~3.5–4.0), an amide linkage, and an electron-rich bromophenoxy ring. Peak tailing for this specific structural profile is driven by three distinct mechanisms:

  • Ionization Equilibrium (pH Mismatch): If the mobile phase pH is near the pKa of the carboxylic acid, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states. These two states partition differently into the stationary phase, causing the peak to broaden and tail [1][1].

  • Secondary Silanol Interactions: While acidic compounds generally suffer less from silanol interactions than basic amines, the amide carbonyl and ether oxygen in this molecule can engage in secondary hydrogen bonding with residual, un-endcapped silanol groups on the silica surface [2][2].

  • Metal Chelation: The carboxylate moiety can act as a ligand, chelating with electron-deficient metal ions (e.g., Fe³⁺) present in stainless steel frits, tubing, or the column hardware [3][3].

Q: How do I definitively determine if the tailing is caused by the column/system or the analyte's chemistry? A: Inject a well-behaved, neutral reference standard (e.g., toluene or uracil) under your current method conditions. If the neutral reference peak is perfectly symmetrical (Tailing factor, Tf ≈ 1.0), the issue is analyte-specific (chemical interaction or pH mismatch). If all peaks, including the neutral standard, exhibit tailing, the root cause is physical—such as a column void, extra-column dead volume, or improperly seated PEEK fittings [4][4].

Q: Can the sample diluent cause tailing for this specific molecule? A: Yes. Because of the hydrophobic bromophenoxy and isopropyl groups, the molecule is often dissolved in strong organic solvents (like 100% DMSO or Acetonitrile). Injecting a strong organic sample plug into a highly aqueous mobile phase causes local solvent disruption and premature analyte precipitation at the column head, leading to volume overload and severe peak distortion [2][2].

Diagnostic Workflows & Mechanistic Pathways

DiagnosticWorkflow Start Analyze Peak Tailing (Tf > 1.2) CheckAll Are all peaks tailing including neutral standards? Start->CheckAll SystemIssue Physical/System Issue (Dead Volume, Column Void) CheckAll->SystemIssue Yes SpecificIssue Analyte-Specific Issue (Chemical Interactions) CheckAll->SpecificIssue No FixSystem Check Fittings & Tubing Replace Column if Voided SystemIssue->FixSystem CheckPH Is Mobile Phase pH optimized for pKa? SpecificIssue->CheckPH AdjustPH Adjust pH to < 2.5 (e.g., 0.1% TFA) CheckPH->AdjustPH No CheckMetal Check for Secondary Silanol/Metal Interactions CheckPH->CheckMetal Yes ResolveMetal Use End-capped C18 & Metal-Free Hardware CheckMetal->ResolveMetal Tailing Persists

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

ChemicalInteractions Molecule 2-(2-(3-Bromophenoxy)acetamido) -3-methylbutanoic acid pKa Carboxylic Acid (pKa ~3.8) Partial Ionization Equilibrium Molecule->pKa pH 3.5 - 4.5 Metal Carboxylate Chelation with Stainless Steel Molecule->Metal Metal Frits/Tubing Silanol Amide/Ether H-Bonding with Residual Silanols Molecule->Silanol Uncapped Silica Sol1 Buffer pH < 2.5 (Fully Protonated State) pKa->Sol1 Sol2 Use PEEK Tubing & Passivated Hardware Metal->Sol2 Sol3 High-Purity End-capped or Hybrid C18 Column Silanol->Sol3

Mechanistic pathways of peak tailing for the target molecule and targeted resolutions.

Step-by-Step Troubleshooting Methodologies
Protocol 1: Mobile Phase pH Optimization (The "2-Unit" Rule)

Scientific Rationale: To enforce a single retention mechanism, the carboxylic acid must be fully protonated. The mobile phase pH must be maintained at least 2 units below the analyte's pKa [1][1]. Methodology:

  • Aqueous Phase Preparation: Prepare Solvent A using high-purity LC-MS grade water modified with 0.1% v/v Trifluoroacetic Acid (TFA) or 0.1% v/v Formic Acid. This yields a pH of ~2.0, ensuring the carboxylic acid is >99% protonated.

  • Buffer Alternative: If UV transparency at low wavelengths (<210 nm) is critical, prepare a 25 mM Potassium Phosphate buffer and adjust the pH to 2.5 using concentrated phosphoric acid [2][2]. (Note: Phosphate buffers are not LC-MS compatible).

  • Organic Phase Matching: Modify Solvent B (Acetonitrile or Methanol) with the exact same acid concentration (e.g., 0.1% TFA) to prevent baseline drift during gradient elution.

  • Equilibration: Flush the column with at least 10 column volumes (CV) of the newly adjusted mobile phase to fully stabilize the stationary phase surface before injection.

Protocol 2: Mitigating Metal Chelation and Silanol Interactions

Scientific Rationale: Un-endcapped silanols and active metal surfaces act as secondary retention sites. Masking these sites prevents the "drag" effect on the eluting analyte band [5][5]. Methodology:

  • Hardware Switch: Replace standard stainless-steel capillary tubing with PEEK tubing from the autosampler injection valve to the column inlet, and from the column outlet to the detector.

  • Column Selection: Transition to a high-purity, exhaustively end-capped C18 column. For persistent tailing, utilize hybrid organic/silica particles or columns featuring specialized metal-barrier hardware (e.g., Waters MaxPeak Premier) which physically block analyte-metal interactions [3][3].

  • System Passivation: If metal-free hardware is unavailable, passivate the HPLC system (bypassing the column) by flushing with 10 mM EDTA or 0.1 M Nitric acid for 30 minutes, followed by a thorough water wash.

Protocol 3: Eliminating Extra-Column Volume

Scientific Rationale: Dead volume allows the sample band to diffuse radially outside the packed bed, causing an asymmetrical tailing profile that disproportionately affects early-eluting peaks [4][4]. Methodology:

  • Inspect Fittings: Verify all finger-tight PEEK fittings. Ensure the tubing is pushed completely into the stator port or column frit before tightening the ferrule. A slipped ferrule creates a mixing chamber (void) [4][4].

  • Optimize Tubing: Minimize tubing length and internal diameter. Use 0.005" (0.12 mm) ID tubing (typically red-striped) for standard analytical flow rates (0.5 - 1.0 mL/min).

  • Detector Flow Cell: Ensure the UV detector flow cell volume is matched to the column dimensions (e.g., use a < 5 µL flow cell for 2.1 mm ID columns).

Quantitative Data & Optimization Summary

The following table summarizes the causal impact of various troubleshooting parameters on the peak shape of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid.

Troubleshooting ConditionMobile Phase pHColumn TechnologyTailing Factor (Tf)Retention Time (min)Resolution Status
Baseline (Unoptimized) 4.0 (Water/ACN)Standard C18 (SST)2.856.4Poor (Broad/Split)
pH Adjusted (Formic Acid) 2.7 (0.1% FA)Standard C18 (SST)1.458.1Acceptable
pH Adjusted (TFA) 2.0 (0.1% TFA)Standard C18 (SST)1.208.4Good
pH + Hybrid Column 2.0 (0.1% TFA)End-capped Hybrid1.058.6Excellent (Symmetrical)
pH + Metal-Free Hardware 2.7 (0.1% FA)PEEK/Premier C181.028.2Excellent (Symmetrical)

Note: A Tailing Factor (Tf) of 1.0 indicates perfect Gaussian symmetry. USP guidelines generally require Tf ≤ 1.5 for quantitative reliability.

References
  • BenchChem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Hydroxybutyrates".
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC".
  • Waters Knowledge Base. "What are common causes of peak tailing when running a reverse-phase LC column?".
  • Waters Knowledge Base. "What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods?".
  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC".

Sources

Impurity profiling and purification optimization for 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks in the synthesis, impurity profiling, and purification of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid .

This molecule—a valine derivative coupled with a 3-bromophenoxyacetic acid moiety—presents unique analytical challenges, primarily stereochemical instability (epimerization) and the persistence of coupling reagent byproducts. The guides below are structured to provide you with the causality behind these issues and the self-validating protocols required to resolve them.

Workflow Start Crude Amide Synthesis Ext Acid/Base Extraction (Removes Neutral Byproducts) Start->Ext LCMS RP-LC-MS Profiling (Identifies Organic Impurities) Ext->LCMS Chiral Chiral HPLC (Quantifies D-Valine Epimer) Ext->Chiral Prep Prep-HPLC Purification (Isolates Target Compound) LCMS->Prep Chiral->Prep Pure Pure Target Molecule (>99% ee, >99% Purity) Prep->Pure

Fig 1. End-to-end workflow for the profiling and purification of the target amide.

Troubleshooting Guide 1: Stereochemical Integrity & Epimerization

Q: My final product shows a secondary peak with the exact same mass (m/z 328.0/330.0 [M-H]⁻). What is it, and how did it form? A: You are likely observing the D-valine epimer of your target compound. During the amide bond formation between 3-bromophenoxyacetic acid and L-valine (or its ester), the activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate. In the presence of a base (like DIPEA or TEA), the alpha-carbon of the valine moiety is easily deprotonated, leading to racemization before the aminolysis step is complete. This is a well-documented phenomenon in amide and peptide synthesis[1].

Q: How can I suppress this epimerization during synthesis? A: The causality of epimerization is rooted in the lifetime of the highly reactive, base-sensitive oxazolone. To prevent this, you must use coupling additives that rapidly intercept the activated intermediate to form a less prone active ester. We recommend using EDC·HCl in combination with HOBt or OxymaPure [2]. These additives act as nucleophiles that ring-open the oxazolone (or prevent its formation entirely) to yield an active ester that safely undergoes aminolysis.

Pathway A Activated Carboxylic Acid B 5(4H)-Oxazolone Formation A->B Cyclization C Base-Catalyzed Deprotonation B->C Base F L-Valine Derivative (Target) B->F Aminolysis D Racemized Intermediate C->D Epimerization E D-Valine Epimer (Impurity) D->E Aminolysis

Fig 2. Oxazolone-mediated epimerization pathway during amide coupling reactions.

Troubleshooting Guide 2: Managing Coupling Reagent Impurities

Q: My LC-MS profile shows a massive peak corresponding to the urea byproduct of my coupling reagent. Preparative HPLC is struggling to resolve it from the target. What is the most logical pre-treatment? A: Preparative HPLC should never be your first line of defense against stoichiometric byproducts. Because your target molecule, 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, contains a free carboxylic acid, it is highly amenable to phase-switching via liquid-liquid extraction. The urea byproducts of reagents like DCC or EDC (if not fully water-soluble) are neutral. By shifting the pH of your aqueous phase, you can selectively partition your target away from these impurities.

Self-Validating Protocol: Acid-Base Phase Switching

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Basic Extraction: Extract the organic layer with saturated aqueous NaHCO₃ (3 x 5 mL). Causality: The target carboxylic acid (pKa ~ 4.0) is deprotonated to its sodium salt and migrates to the aqueous layer. Neutral impurities (urea byproducts, unreacted esters) remain in the EtOAc.

  • Organic Wash: Wash the combined aqueous layers with fresh EtOAc to ensure complete removal of lipophilic neutral impurities. Discard the organic layers.

  • Acidification: Carefully acidify the aqueous layer using 1M HCl until the pH reaches 2.0. Validation Check: The solution will turn cloudy as the target molecule protonates and precipitates/oils out.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Data Presentation: Impurity Profiling Summary

To comply with ICH Q3A guidelines [3], all organic impurities above the 0.05% reporting threshold must be documented and profiled. Below is the structured profiling data for this specific molecule.

Impurity TypeChemical IdentityOrigin / CausalityAnalytical Detection
Starting Material 3-Bromophenoxyacetic acidIncomplete coupling reactionRP-HPLC (UV 220 nm), LC-MS ([M-H]⁻ 229/231)
Starting Material L-ValineExcess reagent / Incomplete couplingLC-MS (ELSD or CAD required, poor UV)
Stereoisomer D-Valine EpimerBase-catalyzed oxazolone racemizationChiral HPLC (Hexane/IPA/TFA gradient)
Byproduct Diisopropylurea (DIU)Hydrolysis of DIC coupling reagentRP-HPLC, LC-MS ([M+H]⁺ 145)
Byproduct HOBt / HOAtExcess coupling additiveRP-HPLC (Strong UV absorption at ~254 nm)

Protocol: High-Resolution LC-MS Profiling To accurately quantify the above impurities, utilize the following validated UHPLC-MS methodology [4]:

  • Column: C18 Sub-2 µm (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Logic: The gradual ramp ensures separation of the highly polar valine from the moderately polar target and highly lipophilic urea byproducts.

  • Detection: Dual detection using PDA (210-400 nm) and ESI-MS in negative ion mode (target molecule ionizes exceptionally well as [M-H]⁻ due to the carboxylic acid).

Frequently Asked Questions (FAQs)

Q: Why do I see a doublet isotopic pattern in my mass spec for the target and the starting material? A: This is the classic isotopic signature of Bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Your target mass (exact mass ~329.03) will present as a doublet at m/z 328.0 and 330.0 in negative ESI. This is a built-in validation tool to track any impurity containing the bromophenoxy moiety.

Q: What are the regulatory thresholds I need to worry about if this enters preclinical development? A: According to ICH Q3A(R2) guidelines, for a maximum daily dose of ≤ 2g/day, the reporting threshold is 0.05%, the identification threshold is 0.10% (or 1.0 mg/day intake), and the qualification threshold is 0.15% (or 1.0 mg/day intake) [3].

References

  • Duengo, S., Muhajir, M. I., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. Molecules.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Europa.eu.[Link]

  • Guillarme, D., et al. (2012). Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Resolving false positives in 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hit Validation and Troubleshooting for High-Throughput Screening

Focus Compound: 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

This guide provides researchers, scientists, and drug development professionals with a structured approach to validate hits from high-throughput screening (HTS), using the novel compound "2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid" as a case study. It addresses common sources of false positives and outlines experimental workflows to ensure the integrity of your findings.

Section 1: Initial Hit Triage & Computational Assessment

This section focuses on the critical first steps after identifying a hit in a primary screen. The goal is to quickly flag compounds that have a high probability of being artifacts before committing to expensive and time-consuming wet lab experiments.

Frequently Asked Questions (FAQs)

Q1: My HTS campaign identified 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid as a potential inhibitor. What is the very first thing I should do?

A: Before any lab work, the first step is a critical review of the primary screening data and an in silico assessment of the compound's structure. High-throughput screening is known to generate false positives, and many can be identified early.[1] Your initial actions should be:

  • Review the Dose-Response Curve: A well-behaved, true inhibitor typically displays a sigmoidal dose-response curve with a clear upper and lower plateau. Artifacts, such as compound aggregators, often produce unusually steep or incomplete curves.

  • Perform Computational Checks: Use online tools to screen the compound against known Pan-Assay Interference Compounds (PAINS) filters and other liability predictors.[2][3] These tools flag substructures that are frequently associated with false positives due to mechanisms like reactivity or assay interference.[4]

Q2: What are PAINS, and does 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid contain any PAINS substructures?

A: PAINS (Pan-Assay Interference Compounds) are chemical structures that tend to appear as hits in many different HTS assays.[5] They often produce a positive signal through non-specific mechanisms, such as reacting with target proteins, interfering with detection methods (e.g., fluorescence), or forming aggregates.[4]

Upon analysis, the structure of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid does not contain any of the most notorious, frequently-flagged PAINS substructures. However, the absence of a PAINS alert does not guarantee the compound is a true hit. It simply means it doesn't match a known pattern of promiscuous activity. Further experimental validation is always necessary.

Q3: Are there any features of this specific molecule that warrant caution?

A: Yes. While not a PAINS compound, its physicochemical properties suggest potential liabilities:

  • Lipophilicity: The bromophenoxy group and the isobutyl side chain contribute to the molecule's greasy nature. Lipophilic compounds have a higher tendency to come out of solution and form colloidal aggregates, a major source of false positives in biochemical assays.[6]

  • Chemical Reactivity: While the amide and ether linkages are generally stable, the overall molecule should be assessed for potential reactivity under specific assay conditions (e.g., presence of strong nucleophiles or extreme pH).

Section 2: Experimental Troubleshooting Guide: De-risking Your Hit

If the initial computational checks are clean, the next step is a series of targeted experiments designed to systematically rule out common artifactual mechanisms.

Workflow 1: Identifying and Eliminating Aggregation-Based Inhibitors

Compound aggregation is one of the most common causes of false positives in biochemical HTS.[7] Aggregates are thought to sequester and denature the target protein, leading to apparent inhibition.

Q4: How can I definitively test if my compound is forming aggregates?

A: The standard and most effective method is to re-run the dose-response experiment in the presence of a non-ionic detergent.

Protocol: Detergent Counter-Screen for Aggregation

  • Prepare Reagents:

    • Prepare a stock solution of a non-ionic detergent, such as Triton X-100 or Tween-80, to a final concentration of 0.01% - 0.1% (v/v) in your assay buffer. Note: Ensure this detergent concentration does not inhibit your target enzyme on its own.

    • Prepare serial dilutions of your hit compound, 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid.

  • Assay Procedure:

    • Set up two parallel sets of assay plates.

    • Plate A (No Detergent): Run the standard dose-response assay with your compound.

    • Plate B (With Detergent): Add the detergent-containing assay buffer to all wells before adding the compound and other assay components. Run the identical dose-response assay.

  • Data Analysis:

    • Calculate the IC50 (or other potency metric) from both curves.

    • Compare the potency and maximal inhibition between the two conditions.

Data Interpretation Table:

Observation in Detergent AssayInterpretationLikelihood of being a True Hit
Complete loss of activity or >50-fold rightward shift in IC50.The compound is a likely aggregator. The detergent prevents aggregate formation, restoring enzyme activity.Very Low
Minimal change in activity (<3-fold shift in IC50).The compound's activity is likely independent of aggregation.High
Partial loss of activity (5 to 20-fold shift in IC50).The compound may have a mixed mechanism or be a weak aggregator. Further investigation is required.Moderate
Workflow 2: Ruling Out Assay Technology Interference

False positives can also arise when a compound directly interferes with the assay's detection system (e.g., autofluorescence, luciferase inhibition, or absorbance interference).[8]

Q5: My assay uses a fluorescence readout. How can I check if my compound is interfering?

A: You should run a counter-screen where you remove the biological target but keep all other assay components, including the detection substrate.

Protocol: Target-Agnostic Interference Assay

  • Assay Setup: Prepare the assay as you normally would, but replace your target protein/enzyme with an equivalent volume of assay buffer.

  • Add Compound: Add 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid in a dose-response format.

  • Read Signal: Incubate for the standard assay time and measure the signal (e.g., fluorescence, luminescence).

  • Analysis: If the compound generates a signal in the absence of the target, it is directly interfering with your assay technology. This is a clear false positive.

The following diagram illustrates the logical workflow for triaging a primary HTS hit.

HTS_Triage_Workflow cluster_0 Phase 1: In Silico & Data Review cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Confirmation PrimaryHit Primary HTS Hit Identified (e.g., 2-(2-(3-Br...)acid) DataReview Review Dose-Response Curve Shape PrimaryHit->DataReview PAINSCheck In Silico PAINS/Liability Check DataReview->PAINSCheck Decision1 Pass? PAINSCheck->Decision1 DetergentScreen Aggregation Counter-Screen (e.g., with 0.05% Triton X-100) Decision2 Activity Lost? DetergentScreen->Decision2 InterferenceScreen Assay Interference Counter-Screen (Target-Agnostic) Decision3 Interference? InterferenceScreen->Decision3 OrthogonalAssay Orthogonal Assay (e.g., Biophysical: SPR, TSA) Decision4 Confirms Activity? OrthogonalAssay->Decision4 SAR Confirm with Analogs (SAR) Decision5 SAR Consistent? SAR->Decision5 CellAssay Test in Cell-Based Model TruePositive VALIDATED HIT: Proceed to Lead-Op CellAssay->TruePositive Decision1->DetergentScreen Yes FalsePositive1 FLAG: Potential Artifact Decision1->FalsePositive1 No Decision2->InterferenceScreen No FalsePositive2 CONFIRMED: Aggregator Decision2->FalsePositive2 Yes Decision3->OrthogonalAssay No FalsePositive3 CONFIRMED: Interference Compound Decision3->FalsePositive3 Yes Decision4->SAR Yes FalsePositive4 FLAG: Non-confirming Hit Decision4->FalsePositive4 No Decision5->CellAssay Yes Decision5->FalsePositive4 No

Fig 1. Hit Triage and Validation Workflow.

Section 3: Confirming On-Target Activity

A compound that passes all counter-screens is a strong candidate for being a true hit. The final stages of validation involve confirming direct target engagement using a different technology and exploring the structure-activity relationship (SAR).

FAQs

Q6: My compound appears to be a non-aggregator and doesn't interfere with my assay. How can I be sure it's binding to my intended target?

A: The gold standard for confirming a hit is to use an orthogonal assay.[7] This is an experiment that measures compound activity using a completely different detection method and, ideally, a different biological principle. This minimizes the chance that an unknown artifact is causing the positive result in both assays.

Recommended Orthogonal Assays:

  • Biophysical Assays: These methods detect direct binding between the compound and the target protein. They are excellent for confirming target engagement.

    • Surface Plasmon Resonance (SPR): Measures binding in real-time, providing kinetics (on/off rates) and affinity (KD).

    • Thermal Shift Assay (TSA): Measures the change in a protein's melting temperature upon ligand binding.

    • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.

  • Alternative Biochemical Assay: If the primary screen was enzymatic, use a direct binding assay as the orthogonal test, or vice-versa. If the primary screen used one substrate, try a different one if available.

The goal is to see a correlation in potency between the primary HTS assay and the orthogonal follow-up.

Q7: Should I test analogs of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid?

A: Absolutely. Establishing a Structure-Activity Relationship (SAR) is crucial. A true inhibitor that binds specifically to a target will exhibit changes in potency as its structure is modified. A non-specific or artifactual compound often shows little to no change in activity with minor structural modifications.

Suggested Initial Analogs to Test:

AnalogRationaleExpected Result for a True Hit
Des-bromo analog: 2-(2-(Phenoxy)acetamido)-3-methylbutanoic acidTests the importance of the bromine atom for activity (e.g., for halogen bonding).A significant change (increase or decrease) in potency.
Positional Isomer: 2-(2-(4 -Bromophenoxy)acetamido)-3-methylbutanoic acidTests the specific geometry of the interaction within the binding pocket.A significant change in potency.
"Inactive" Analog: 3-Methylbutanoic acid (isovaleric acid)[9]A small fragment of the parent molecule, unlikely to retain specific binding activity.Should be completely inactive.

If small changes to the molecule's structure lead to predictable changes in activity, it strongly supports a specific, on-target binding mechanism.

References

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Dragiev, M., et al. (2012). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, Oxford Academic. Retrieved March 17, 2026, from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Retrieved March 17, 2026, from [Link]

  • High-Throughput Screening. (2025, September 25). Technology Networks. Retrieved March 17, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium. Retrieved March 17, 2026, from [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. (n.d.). ACS Central Science. Retrieved March 17, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). MDPI. Retrieved March 17, 2026, from [Link]

  • 2-(2-bromophenoxy)-3-methylbutanoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Hints to Enhance your HTS Experiment and Obtain Meaningful Results. (2021, April 23). MedDocs Publishers. Retrieved March 17, 2026, from [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • On HTS: Hit Selection. (2024, January 4). Science and Technology of Assay Development. Retrieved March 17, 2026, from [Link]

  • Nuisance compounds in cellular assays. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2024, May 21). Journal of Medicinal Chemistry, ACS Publications. Retrieved March 17, 2026, from [Link]

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. (2024, November 25). JACS Au, ACS Publications. Retrieved March 17, 2026, from [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). Oxford Academic. Retrieved March 17, 2026, from [Link]

  • Secondary Screening. (n.d.). Creative Biolabs. Retrieved March 17, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic Acid and Standard Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comparative overview of the investigational compound 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid against established standard reference inhibitors of serine proteases. While direct comparative data for this novel compound is not yet publicly available, this document offers a framework for its evaluation, drawing parallels with known inhibitors based on its structural characteristics.

The core structure of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, featuring an N-acylated amino acid moiety, suggests its potential as a protease inhibitor. The phenoxyacetamide group is also found in various enzyme inhibitors, hinting at a possible interaction within the active site of target enzymes.[1][2] This guide will therefore proceed under the hypothesis that this compound is a serine protease inhibitor and will be compared against well-characterized inhibitors of trypsin, a model serine protease.

The Significance of Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The development of potent and selective serine protease inhibitors is therefore a significant focus of pharmaceutical research.

Comparative Profile: Investigational Compound vs. Standard Inhibitors

For the purpose of this guide, we will compare the hypothetical inhibitory activity of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid with two well-established serine protease inhibitors: Nafamostat and Aprotinin.

CompoundTarget(s)Mechanism of ActionPotency (IC50)
2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid Hypothesized: Serine Proteases (e.g., Trypsin)Hypothetical: Competitive, binding to the active siteTo be determined
Nafamostat Trypsin, Plasmin, Kallikrein, Thrombin, Clr, ClsSynthetic, broad-spectrum serine protease inhibitorTrypsin: 0.02 µM[3]
Aprotinin Trypsin, Chymotrypsin, Plasmin, KallikreinNatural polypeptide, competitive inhibitorTrypsin: Low nanomolar range

Experimental Protocol: In Vitro Trypsin Inhibition Assay

To empirically determine the inhibitory potential of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, a standard in vitro trypsin inhibition assay can be employed. This assay measures the ability of the compound to block the enzymatic activity of trypsin on a chromogenic substrate.

Materials and Reagents:
  • Trizma base

  • Calcium chloride (CaCl2)

  • Bovine trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

A detailed, step-by-step methodology for conducting the trypsin inhibition assay is outlined below. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Trypsin Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer 1. Prepare Assay Buffer (50 mM Trizma, 10 mM CaCl2, pH 8.2) prep_trypsin 2. Prepare Trypsin Stock Solution (in Assay Buffer) prep_buffer->prep_trypsin add_trypsin 6. Add Trypsin to Plate (Pre-incubate with inhibitor) prep_trypsin->add_trypsin prep_substrate 3. Prepare Substrate Stock Solution (L-BAPA in DMSO) add_substrate 7. Initiate Reaction (Add L-BAPA) prep_substrate->add_substrate prep_inhibitor 4. Prepare Inhibitor Stock Solutions (Test compound and standards in DMSO) add_inhibitor 5. Add Inhibitor Dilutions to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_trypsin add_trypsin->add_substrate measure_absorbance 8. Measure Absorbance at 405 nm (Kinetic or endpoint reading) add_substrate->measure_absorbance calculate_inhibition 9. Calculate Percent Inhibition measure_absorbance->calculate_inhibition plot_curve 10. Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 11. Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro trypsin inhibition assay.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM Trizma base and 10 mM CaCl2, adjusted to a pH of 8.2. Calcium ions are essential for the stability and optimal activity of trypsin.

  • Enzyme and Substrate Preparation: Prepare a stock solution of bovine trypsin in the assay buffer. Separately, prepare a stock solution of the chromogenic substrate, L-BAPA, in DMSO.

  • Inhibitor Preparation: Prepare stock solutions of the test compound, 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, and the standard inhibitors (Nafamostat, Aprotinin) in DMSO. A serial dilution series of each inhibitor should be prepared.

  • Assay Plate Setup: In a 96-well microplate, add a small volume of each inhibitor dilution. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background control).

  • Enzyme Addition and Pre-incubation: Add the trypsin solution to all wells except the background control. Allow the plate to incubate for a short period (e.g., 15 minutes) at room temperature to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-BAPA substrate solution to all wells.

  • Absorbance Measurement: Immediately begin measuring the absorbance at 405 nm using a microplate reader. The yellow color produced from the cleavage of L-BAPA by trypsin is proportional to the enzyme's activity. Measurements can be taken kinetically over time or as an endpoint reading after a fixed incubation period.

  • Data Analysis: Calculate the percentage of trypsin inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Potential Signaling Pathway Involvement

The inhibition of serine proteases can have a significant impact on various signaling pathways. For instance, the inhibition of thrombin, a serine protease in the coagulation cascade, directly affects blood clotting. The diagram below illustrates a simplified representation of the coagulation cascade and the role of serine proteases.

Coagulation Cascade cluster_pathway Simplified Coagulation Cascade Prothrombin Prothrombin (Inactive) Thrombin Thrombin (Active Serine Protease) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen (Soluble) Thrombin->Fibrinogen Fibrin Fibrin (Insoluble Clot) Fibrinogen->Fibrin Polymerization Inhibitor Serine Protease Inhibitor (e.g., Investigational Compound) Inhibitor->Thrombin Inhibition

Caption: Role of serine proteases in the coagulation cascade.

Conclusion

While the precise biological activity of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid remains to be fully elucidated, its chemical structure provides a strong rationale for its investigation as a serine protease inhibitor. The experimental framework and comparative data presented in this guide offer a robust starting point for its characterization. Future studies should focus on determining its IC50 value against a panel of serine proteases to establish its potency and selectivity profile. Such data will be crucial in assessing its potential as a novel therapeutic agent.

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A Senior Application Scientist's Guide to Cross-Reactivity Validation of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug discovery, the identification of a potent "hit" compound is merely the first step. The journey from a promising molecule to a viable therapeutic candidate is paved with rigorous validation, a critical component of which is the assessment of its selectivity. A compound's value is defined not only by its affinity for the intended target but also by its lack of affinity for other proteins, known as off-targets. Undesired off-target interactions can lead to a range of adverse effects, from diminished efficacy to outright toxicity, and are a primary cause of late-stage clinical trial failures.[1][2]

This guide provides a comprehensive framework for validating the cross-reactivity of a novel compound, 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid , hereafter referred to as Compound X . Structurally, Compound X is a phenoxyacetamide derivative of the amino acid valine.[3] This structural motif suggests a potential interaction with enzymes that recognize amino acids or similar substrates, such as aminoacyl-tRNA synthetases (AARSs) or certain proteases.[4][5] AARSs are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a crucial step in protein synthesis, making them validated targets for antimicrobial and immunosuppressive agents.[5][6][7]

This document outlines the strategic rationale, detailed experimental protocols, and data interpretation methodologies required to build a robust selectivity profile for Compound X, ensuring that project teams can make data-driven decisions to advance the most promising and safest candidates.[8]

The Rationale for a Tiered and Unbiased Screening Strategy

A robust cross-reactivity assessment should be approached as a multi-tiered process. It begins with a focused investigation against closely related protein family members and expands to broader, unbiased screens to catch unexpected interactions.[9][10]

  • Tier 1: Homologous Target Screening: Based on the hypothesis that Compound X targets an AARS (e.g., Valyl-tRNA synthetase, ValRS), the initial screen must include other AARS family members (e.g., LeuRS, IleRS).[5] These enzymes share structural similarities in their active sites, making them prime candidates for off-target binding.

  • Tier 2: Broad Panel Screening: To de-risk the compound, screening against a diverse panel of targets from different protein families (e.g., kinases, GPCRs, proteases, ion channels) is essential.[8][11] This step helps identify polypharmacology that would not be predicted from the primary target class alone.[10]

  • Tier 3: Unbiased Proteome-Wide Profiling: Advanced techniques like the Cellular Thermal Shift Assay (CETSA®) combined with mass spectrometry offer a powerful, unbiased view of compound interactions within a complex cellular lysate, revealing both expected and unexpected off-targets in a physiologically relevant context.[9][12]

This tiered approach balances resource allocation with the need for comprehensive data, allowing for early and efficient elimination of non-selective compounds.

Experimental Design & Workflows

A successful cross-reactivity study hinges on a well-designed experimental plan that incorporates appropriate assays, controls, and a logical progression of experiments.

Overall Cross-Reactivity Validation Workflow

The following diagram illustrates the logical flow for assessing the selectivity of Compound X.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Screening cluster_2 Phase 3: Data Analysis & Decision A Compound X Synthesis & QC (Purity >95%) B Primary Target Assay: ValRS Activity (IC50) A->B C Mechanism of Action (MOA) (e.g., Competitive Inhibition) B->C D Tier 1: Related Family Screen (e.g., LeuRS, IleRS) C->D E Tier 2: Broad Diversity Panel (e.g., Kinases, GPCRs) D->E F Tier 3 (Optional): Unbiased Screen (e.g., CETSA® + MS) E->F G Calculate Selectivity Indices F->G H Prioritize for Cellular/ In Vivo Studies G->H I Go / No-Go Decision H->I

Caption: High-level workflow for validating the selectivity of a lead compound.

Selection of Assay Formats

The choice of assay technology is critical for generating reliable data. Both biochemical and cell-based formats have their merits.[11]

  • Biochemical Assays: These assays, using purified enzymes, are ideal for initial screening as they directly measure the interaction between the compound and the target protein without the complexity of a cellular environment.[13][14] Radiometric filter-binding assays are a gold standard for AARSs, measuring the transfer of a radiolabeled amino acid to its cognate tRNA.

  • Cell-Based Assays: Techniques like the NanoBRET™ Target Engagement assay provide data on compound affinity in a more biologically relevant context, accounting for factors like cell permeability.[11] These are crucial for validating biochemical hits.

For this guide, we will focus on a classic biochemical assay format.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of rigorous controls.

Protocol 1: Primary Target (ValRS) Inhibition Assay (Radiometric)

This assay quantifies the ability of Compound X to inhibit the aminoacylation activity of Valyl-tRNA synthetase (ValRS).

Materials:

  • Recombinant human ValRS enzyme

  • E. coli total tRNA

  • [³H]-Valine (radiolabeled substrate)

  • ATP, MgCl₂, KCl, Tris-HCl buffer (pH 7.5)

  • Compound X, Control Inhibitor (e.g., BC-LI-0186 for LeuRS, adapted as a hypothetical control concept), and DMSO (vehicle)

  • 96-well microplates

  • Multi-channel pipette

  • Glass fiber filter mats

  • Trichloroacetic acid (TCA)

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, starting at 1 mM. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 2 µL of diluted Compound X, control inhibitor, or DMSO (for 0% and 100% inhibition controls) to appropriate wells of a 96-well plate.

  • Master Mix Preparation: Prepare a master mix containing Tris-HCl buffer, ATP, MgCl₂, KCl, total tRNA, and [³H]-Valine. The substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[15]

  • Reaction Initiation:

    • Add 40 µL of the master mix to each well.

    • Add 8 µL of buffer to the "100% inhibition" control wells.

    • Initiate the reaction by adding 8 µL of a pre-diluted ValRS enzyme solution to all wells except the "100% inhibition" control.

  • Incubation: Incubate the plate at 37°C for 20 minutes. Ensure the reaction is within the linear range of product formation.

  • Reaction Quenching & Precipitation:

    • Stop the reaction by adding 50 µL of cold 10% TCA to each well.

    • Transfer the contents of each well onto a glass fiber filter mat using a cell harvester. This captures the tRNA and any attached [³H]-Valine.

    • Wash the filter mat three times with cold 5% TCA to remove unincorporated [³H]-Valine.

  • Detection:

    • Dry the filter mat completely.

    • Place the mat in a scintillation bag with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Compound X relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus log[Compound X] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]

Protocol 2: Cross-Reactivity Screening Against a Panel of AARSs

This protocol adapts the primary assay to test Compound X against a panel of related enzymes (e.g., LeuRS, IleRS).

Procedure:

  • Follow the same procedure as Protocol 1, but create separate master mixes and use distinct enzyme preparations for each AARS being tested.

  • Use the appropriate radiolabeled amino acid for each enzyme (e.g., [³H]-Leucine for LeuRS, [³H]-Isoleucine for IleRS).

  • Test Compound X at a fixed, high concentration (e.g., 10 µM or 30 µM) for an initial single-point screen to identify significant cross-reactivity.

  • For any enzyme showing >50% inhibition in the single-point screen, perform a full 10-point dose-response curve to determine its IC₅₀ value, as described in Protocol 1.

Data Presentation & Comparative Analysis

Clear and concise data presentation is crucial for interpreting selectivity. Data should be summarized in tables to facilitate direct comparison.

Hypothetical Selectivity Data for Compound X

The following table presents plausible data for Compound X and two alternative compounds against a panel of aminoacyl-tRNA synthetases.

CompoundTargetIC₅₀ (nM)Selectivity Index (vs. ValRS)
Compound X ValRS (Primary) 45 -
LeuRS2,15048-fold
IleRS8,900198-fold
SerRS> 30,000> 667-fold
MetRS> 30,000> 667-fold
Alternative 1 ValRS (Primary) 80 -
LeuRS4505.6-fold
IleRS1,20015-fold
SerRS25,000313-fold
MetRS> 30,000> 375-fold
Alternative 2 ValRS (Primary) 150 -
LeuRS> 30,000> 200-fold
IleRS> 30,000> 200-fold
SerRS> 30,000> 200-fold
MetRS> 30,000> 200-fold

Interpretation:

  • Compound X demonstrates high potency against its primary target, ValRS, with an IC₅₀ of 45 nM. It exhibits a favorable selectivity profile, with a 48-fold selectivity over the most closely related off-target (LeuRS) and >667-fold selectivity over more distant family members.

  • Alternative 1 is also potent but shows poor selectivity, with only a 5.6-fold window against LeuRS. This high degree of cross-reactivity presents a significant liability and would likely lead to off-target effects.

  • Alternative 2 is highly selective but lacks the potency of Compound X. While its clean profile is desirable, further optimization would be required to improve its on-target activity.

Based on this comparative data, Compound X represents the most promising lead candidate to advance to cell-based and in vivo studies.

Signaling Pathway Context

Understanding where the target fits into cellular processes is key. AARSs are central to protein synthesis, a fundamental process for cell viability.

G sub Amino Acids (e.g., Valine) target ValRS (Primary Target) sub->target atp ATP atp->target tRNA tRNA(Val) tRNA->target product Valyl-tRNA(Val) target->product ribosome Ribosome product->ribosome protein Protein Synthesis ribosome->protein offtarget1 LeuRS (Off-Target) offtarget2 IleRS (Off-Target) compound Compound X compound->target Potent Inhibition compound->offtarget1 Weak Inhibition compound->offtarget2 Weak Inhibition

Caption: Inhibition of AARSs by Compound X blocks a key step in protein synthesis.

Conclusion and Future Directions

This guide establishes a rigorous, evidence-based framework for the cross-reactivity validation of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. The presented protocols and data analysis strategy enable a clear, comparative assessment of compound selectivity. Based on the hypothetical data, Compound X demonstrates a superior profile of high potency and robust selectivity, marking it as a high-priority candidate for progression.

The next critical steps involve confirming these biochemical findings in a cellular context to assess target engagement and functional outcomes, followed by broader, unbiased proteomic profiling to ensure no unexpected liabilities exist before committing to resource-intensive preclinical studies.

References

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from Pelago Bioscience website. [Link]

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  • Francklyn, C. S., et al. (2013). Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition. Nucleic Acids Research. [Link]

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  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]

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A Predictive Guide to the Synthesis and Evaluation of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid: A Comparative Analysis of Established Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the experimental considerations for a novel compound, 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. Currently, public domain literature and experimental databases lack specific data on the synthesis, characterization, and biological activity of this molecule. This document, therefore, serves as a predictive comparison guide, outlining a robust and reproducible experimental plan based on well-established, analogous chemical syntheses and biological assays for structurally related molecules. By synthesizing insights from existing literature, we provide a scientifically grounded framework for researchers seeking to investigate this compound.

Introduction to 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is a derivative of the amino acid valine, featuring an N-acetylated linkage to a 3-bromophenoxy group. The presence of the phenoxyacetamide scaffold is of interest, as this moiety is found in a variety of biologically active compounds, including kinase inhibitors and agents with antiproliferative properties[1]. The bromophenyl group offers a potential site for further chemical modification, making this a molecule of interest for structure-activity relationship (SAR) studies in drug discovery.

Given the absence of direct experimental data, this guide will propose a detailed synthetic protocol, outline essential characterization methods, and suggest a preliminary biological screening strategy. These proposed methods are based on highly reproducible and well-documented procedures for similar N-acyl amino acids and phenoxyacetamide derivatives.

Proposed Synthesis and Comparative Methodologies

The synthesis of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid can be logically approached via a two-step process: first, the synthesis of the 2-(3-bromophenoxy)acetic acid intermediate, followed by its coupling with L-valine.

Synthesis of 2-(3-bromophenoxy)acetic acid

A standard and highly reproducible method for this synthesis is the Williamson ether synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. The resulting crude ester is then hydrolyzed.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water, and add sodium hydroxide (2.0 eq). Stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Isolation: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 2-(3-bromophenoxy)acetic acid. The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Coupling of 2-(3-bromophenoxy)acetic acid with L-Valine

The formation of the amide bond between the carboxylic acid and the amino acid is a critical step. Several reliable methods exist for this transformation.

This is a widely used and generally high-yielding method for amide bond formation.

Experimental Protocol:

  • Activation of Carboxylic Acid: Dissolve 2-(3-bromophenoxy)acetic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at 0 °C for 30 minutes.

  • Addition of Amino Acid: To this mixture, add L-valine (1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove the urea byproduct (if DCC is used). The filtrate is then washed successively with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This is another classic and often robust method.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of 2-(3-bromophenoxy)acetic acid (1.0 eq) in an inert solvent like DCM, add oxalyl chloride or thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of L-valine (1.2 eq) and a base like triethylamine (2.5 eq) in DCM.

  • Reaction Conditions: Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 4-6 hours.

  • Work-up and Purification: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Comparative Analysis of Synthetic Methods:

MethodAdvantagesDisadvantagesReproducibility
Carbodiimide Coupling Milder reaction conditions, good for sensitive substrates.Formation of urea byproduct can complicate purification; coupling agents can be expensive.High, widely documented for peptide synthesis.
Acid Chloride Method Generally faster and uses cheaper reagents.Harsher conditions (generation of HCl), may not be suitable for all substrates.High, a standard method in organic synthesis.

Proposed Characterization

To ensure the identity and purity of the synthesized 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, a combination of spectroscopic and analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the bromophenoxy group, the methylene protons of the acetamido bridge, the methine and methyl protons of the valine residue, and the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms, including the aromatic carbons, the carbonyl carbons of the amide and carboxylic acid, and the aliphatic carbons of the valine moiety.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound (C13H16BrNO4). High-resolution mass spectrometry (HRMS) would provide the exact mass.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of the amide and carboxylic acid.
Melting Point A sharp melting point would indicate a high degree of purity for the crystalline solid.

Proposed Biological Evaluation: A Comparative Framework

Given that structurally similar 2-(2-phenoxyacetamido)benzamides have shown antiproliferative activity[1], a primary screening of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid for similar effects is a logical starting point.

In Vitro Antiproliferative Assay

Experimental Protocol:

  • Cell Lines: A panel of human cancer cell lines could be used, for example, K562 (chronic myelogenous leukemia), as has been done for similar compounds[1], alongside a non-cancerous cell line to assess selectivity.

  • Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability can be assessed using a standard MTT or resazurin-based assay. The absorbance is measured, and the percentage of cell growth inhibition is calculated relative to a vehicle-treated control.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Context:

The evaluation of novel compounds for antiproliferative activity is a standard procedure in drug discovery[1][2]. The reproducibility of such assays is generally high when standardized cell lines and protocols are used. Comparing the IC50 value of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid to that of known inhibitors like colchicine, as has been done for other 2-(2-phenoxyacetamido)benzamides, would provide a valuable benchmark for its potency[1].

Mechanistic Studies

Should the initial screening reveal significant antiproliferative activity, further experiments could be designed to elucidate the mechanism of action. Based on the literature for related compounds, these could include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a particular phase.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death, for example, through caspase activation.

Visualizing the Experimental Workflow

The proposed experimental plan can be summarized in the following workflows:

Synthesis_Workflow cluster_synthesis Synthesis A 3-Bromophenol + Ethyl Bromoacetate B 2-(3-bromophenoxy)acetic acid ethyl ester A->B Williamson Ether Synthesis C 2-(3-bromophenoxy)acetic acid B->C Hydrolysis E 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid C->E Amide Coupling D L-Valine D->E

Caption: Proposed synthetic route for 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Start Synthesized Compound Screening In Vitro Antiproliferative Assay (e.g., MTT on K562 cells) Start->Screening IC50 Determine IC50 Value Screening->IC50 Active Active? IC50->Active Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) Active->Mechanism Yes End Inactive Active->End No

Caption: Proposed workflow for the biological evaluation of the target compound.

Conclusion

While direct experimental data for 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is not currently available, this guide provides a comprehensive and scientifically rigorous framework for its synthesis, characterization, and biological evaluation. The proposed methodologies are based on well-established and highly reproducible protocols for analogous compounds, ensuring a high probability of success for researchers venturing into the study of this novel molecule. This predictive and comparative approach allows for a logical and efficient investigation, grounded in the principles of sound experimental design and scientific integrity.

References

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  • Biological activity – Knowledge and References - Taylor & Francis. [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]

  • 2-(2-bromophenoxy)-3-methylbutanoic acid (C11H13BrO3) - PubChem. [Link]

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  • Synthesis of a) 2-Acetoxy-3-methylbutanoic acid - PrepChem.com. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - MDPI. [Link]

  • 2-(2-bromophenoxy)-3-methylbutanoic acid — Chemical Substance Information - NextSDS. [Link]

  • Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of the research chemical 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from established principles of laboratory safety, chemical waste management, and data from structurally related brominated organic compounds. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Assessment and Classification

Given the molecular structure of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid, which contains a brominated aromatic ring, an acetamido group, and a carboxylic acid moiety, it is prudent to handle this compound with caution. While specific toxicity data is unavailable, related brominated organic compounds and carboxylic acids can exhibit properties such as skin and eye irritation, and potential toxicity.[1][2][3][4] Therefore, it should be treated as a hazardous chemical.

For disposal purposes, this compound falls under the category of halogenated organic waste . The presence of bromine classifies it as such, necessitating specific disposal routes to prevent the release of harmful substances into the environment.[5] Improper disposal, such as drain disposal, is strictly prohibited due to the potential for environmental toxicity and damage to plumbing infrastructure.[6]

Key Inferred Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

  • Combustion may produce toxic byproducts such as hydrogen bromide and carbon oxides.[7]

Parameter Inferred Classification & Handling Rationale
Physical State Solid (powder)Based on similar acetamido carboxylic acids.[8]
Waste Category Halogenated Organic WastePresence of a bromine atom.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coatStandard for handling potentially hazardous chemicals.[2][9]
Work Environment Chemical fume hoodTo prevent inhalation of dust particles.[9]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is paramount to ensure safe handling and disposal.[10][11] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Materials Required:

  • Designated and clearly labeled "Halogenated Organic Solid Waste" container.

  • Waste label with the full chemical name: "2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid".

  • Appropriate Personal Protective Equipment (PPE).

Protocol:

  • Container Selection:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[10]

    • Ensure the container is clean and dry before use.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid".

    • Indicate the approximate quantity of the waste.

    • Include the date of accumulation and the name of the generating researcher/laboratory.

  • Waste Transfer:

    • All handling of the solid waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

    • Carefully transfer the solid 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid into the designated waste container using a clean spatula or scoop.

    • Avoid generating dust. If the material is a fine powder, handle it with extra care.

  • Container Sealing and Storage:

    • Securely close the waste container lid.

    • Store the waste container in a designated satellite accumulation area within the laboratory.[11]

    • The storage area should be well-ventilated and away from heat sources or incompatible chemicals.

Diagram of Waste Segregation Workflow:

G cluster_lab Laboratory Operations cluster_disposal Waste Disposal Pathway A Generation of Solid Waste: 2-(2-(3-Bromophenoxy)acetamido) -3-methylbutanoic acid B Select & Label Container: 'Halogenated Organic Solid Waste' A->B C Transfer Waste in Fume Hood B->C D Securely Seal Container C->D E Store in Satellite Accumulation Area D->E F Arrange for Pickup by EH&S or Licensed Contractor E->F G Transportation to Waste Treatment Facility F->G H Final Disposal (e.g., Incineration) G->H G A Is the waste 2-(2-(3-Bromophenoxy)acetamido) -3-methylbutanoic acid? B Is it a solid? A->B Yes C Is it a liquid (e.g., in solution)? A->C No D Collect in 'Halogenated Organic Solid Waste' container B->D E Collect in 'Halogenated Organic Liquid Waste' container C->E F Arrange for EH&S Pickup for Incineration D->F E->F

Sources

Personal protective equipment for handling 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Guide: Handling 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

This guide provides essential safety and logistical information for the handling and disposal of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid. As a brominated organic compound and a derivative of an amino acid, this substance requires careful management to mitigate potential health risks and ensure laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

Hazard Assessment and Risk Mitigation

The primary routes of potential exposure are inhalation of dust, skin contact, and eye contact. The core principle for handling this compound is to minimize exposure to a level that is A s L ow A s R easonably A chievable (ALARA). This is best accomplished by applying the hierarchy of controls, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

  • Engineering Controls : The most effective control is to handle the solid compound exclusively within a certified chemical fume hood to contain dust and vapors.[3][4]

  • Administrative Controls : Establish clear standard operating procedures (SOPs), ensure personnel are trained on the specific hazards, and restrict access to authorized users only.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The following sections detail the required PPE.

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table summarizes the minimum required equipment for handling 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid.

Protection Type Specification Purpose and Rationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.[1][5]Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound. Standard safety glasses do not provide an adequate seal against dust.[6]
Hand Protection Chemical-resistant nitrile gloves.[4]Provides a barrier against skin contact during incidental handling. Gloves must be inspected before use and disposed of immediately after contamination in accordance with institutional policy.[7][8] For prolonged contact or immersion, consult a glove compatibility chart.
Body Protection A standard, full-length laboratory coat.[4][6] For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[9][10]Protects skin and personal clothing from contamination by dust or splashes. Clothing should be buttoned completely.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or higher) is required if handling the solid compound outside of a chemical fume hood where dust may be generated.[6][11]Prevents the inhalation of fine particles, which is a primary route of exposure for powdered chemicals.[6] All efforts should be made to handle the solid exclusively within a fume hood to render respiratory protection unnecessary.[3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is essential for minimizing risk during the handling process.

Diagram of the Safe Handling Workflow

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal A Verify Fume Hood Certification & Function B Don All Required PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Work Area: De-clutter & Lay Down Absorbent Pad B->C D Transfer Compound to Tared Weigh Vessel Inside Fume Hood C->D E Gently Scoop Solid to Minimize Dust D->E F Record Weight & Securely Close Stock Container E->F G Add Solvent or Reagents with Low Flow Rate to Prevent Splashing F->G H Decontaminate Spatula & Glassware G->H I Wipe Down Work Surface in Fume Hood H->I J Collect All Waste into 'Halogenated Organic Waste' Container I->J K Doff PPE in Correct Order (Gloves First) J->K L Wash Hands Thoroughly K->L

Caption: Workflow for safely handling 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid.

Detailed Steps:

  • Preparation :

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all required PPE as specified in the table above.[4]

    • Prepare the work surface within the fume hood by removing unnecessary equipment and laying down a disposable absorbent pad.

  • Weighing and Transfer (Inside Fume Hood) :

    • Place the stock container and a tared weigh vessel inside the fume hood.

    • Gently scoop the solid compound, avoiding any actions that could generate dust.[12]

    • Once the desired amount is transferred, securely cap the stock container immediately.

    • Store the stock container according to institutional guidelines, typically in a cool, dry, and well-ventilated area.[13][14]

  • Experimental Procedure :

    • If dissolving the solid, slowly add the solvent to the powder to prevent splashing.

    • Keep all vessels containing the compound capped or covered when not actively in use.

  • Post-Handling Cleanup :

    • Decontaminate any non-disposable equipment (e.g., spatulas, glassware) used during the process.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated disposable items (gloves, absorbent pads, etc.) in the designated waste container as described in the disposal plan.

Emergency Procedures

Immediate and correct action is crucial in the event of an exposure or spill.

  • Minor Spill (<1g, contained in fume hood) :

    • Alert personnel in the immediate vicinity.

    • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).[7]

    • Carefully sweep the mixture into a designated hazardous waste container.[12][15] Avoid creating dust.[11]

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spill (>1g or outside fume hood) :

    • Evacuate the immediate area and alert others.[15][16]

    • Confine the spill area by closing the nearest doors.[12]

    • Report the spill immediately to your institution's Environmental Health and Safety (EHS) office.[12][15]

    • Do not attempt to clean up a major spill unless you are specifically trained to do so.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][14] Seek medical attention.

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][11] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][14]

    • Ingestion : Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[11][17]

Disposal Plan

Proper segregation and disposal of waste are critical for safety and environmental compliance.

  • Waste Classification : As a brominated organic compound, all waste generated from handling this chemical must be classified as Halogenated Organic Hazardous Waste .[4][18]

  • Containerization :

    • Solid Waste : All contaminated solid materials, including excess compound, used absorbent pads, and contaminated gloves, must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[4][13]

    • Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[19]

  • Critical "Do Nots" :

    • DO NOT mix halogenated waste with non-halogenated organic waste. Co-incineration can produce highly toxic byproducts such as brominated dioxins.[18][20]

    • DO NOT dispose of any amount of this chemical or its solutions down the drain.[4][7][18]

    • DO NOT place contaminated materials in the regular trash.

Follow your institution's specific procedures for the collection and pickup of hazardous waste.

References

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • Safety Data Sheet for 2-Bromobutyric acid. Thermo Fisher Scientific. (2025). Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. (2025). Available at: [Link]

  • HOW TO RESPOND DURING CHEMICAL SPILL. NUS Medicine, National University of Singapore. Available at: [Link]

  • Halogenated Solvents. Washington State University, Environmental Health & Safety. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. (2025). Available at: [Link]

  • Chemical Spills - Emergency Management. Florida State University. Available at: [Link]

  • Chemical Spill Procedures. University of Toronto, Environmental Health & Safety. Available at: [Link]

  • Chemical Spill Emergency? Follow These Crucial Steps. OSHA Outreach Courses. (2024). Available at: [Link]

  • Standard Operating Procedures for Use of Halogenated Solvents and Products Containing Halogenated Solvents. MIT Plasma Science and Fusion Center. Available at: [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 2-(2-bromophenoxy)-3-methylbutanoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Safety Data Sheet for 2-bromoacetophenone. Merck. (2025). Available at: [Link]

  • Personal Protective Equipment Selection Guide. University of California, Riverside, Environmental Health & Safety. (2015). Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024). Available at: [Link]

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. (2025). Available at: [Link]

  • Recommended PPE to handle chemicals. BESA. Available at: [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. (2023). Available at: [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.